1,1,2-Trichloro-3,3,3-trifluoropropene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6824. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2-trichloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSVZVNYQIGOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073184 | |
| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
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Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-52-7 | |
| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 431-52-7 | |
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| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
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| Record name | 1,1,2-trichloro-3,3,3-trifluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.433 | |
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| Record name | 1-PROPENE, 1,1,2-TRICHLORO-3,3,3-TRIFLUORO- | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MQ7F3KMQ | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis and characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene"
An In-depth Technical Guide to the Synthesis and Characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene
Introduction
This compound, with the chemical formula C₃Cl₃F₃, is a halogenated alkene of interest in synthetic chemistry. Its structure, featuring a trifluoromethyl group and a trichlorinated double bond, makes it a potentially valuable building block for the synthesis of more complex fluorinated molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established chemical principles, and a discussion of the analytical techniques used for its characterization. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in further chemical reactions.
| Property | Value |
| CAS Number | 431-52-7 |
| Molecular Formula | C₃Cl₃F₃ |
| Molecular Weight | 199.39 g/mol |
| Boiling Point | 88 °C |
| Melting Point | -114 °C |
| Density | 1.617 g/cm³ |
| Refractive Index | 1.406 |
| Flash Point | 1.2 °C |
Data sourced from[1].
Synthesis Pathway and Experimental Protocol
A plausible precursor for this synthesis is 1,1,2,2-tetrachloro-3,3,3-trifluoropropane. The dehydrochlorination of this precursor would yield the desired alkene.
Proposed Synthesis: Dehydrochlorination of 1,1,2,2-Tetrachloro-3,3,3-trifluoropropane
The proposed reaction involves treating 1,1,2,2-tetrachloro-3,3,3-trifluoropropane with a strong base, such as potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol.
Caption: Proposed synthesis of this compound.
Generalized Experimental Protocol
The following is a generalized procedure for the dehydrochlorination reaction. Researchers should perform their own optimizations and safety assessments.
-
Reaction Setup: A solution of potassium hydroxide (1.1 molar equivalents) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactant: 1,1,2,2-Tetrachloro-3,3,3-trifluoropropane (1.0 molar equivalent) is added dropwise to the stirred ethanolic KOH solution at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress should be monitored by a suitable technique, such as Gas Chromatography (GC).
-
Workup: Upon completion, the mixture is cooled to room temperature. The precipitated potassium chloride is removed by filtration.
-
Extraction: The filtrate is then poured into water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined.
-
Purification: The combined organic phase is washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
Caption: Generalized workflow for synthesis and purification.
Characterization
Detailed spectroscopic data for this compound are not widely published. However, based on its molecular structure, the expected outcomes from standard characterization techniques can be predicted.
| Technique | Expected Observations |
| ¹⁹F NMR | A singlet in the typical region for a CF₃ group attached to an sp² carbon. |
| ¹³C NMR | Three signals are expected: two for the sp² carbons of the double bond and one for the sp³ carbon of the trifluoromethyl group. The CF₃ carbon will appear as a quartet due to C-F coupling. The vinylic carbons will also exhibit coupling to the fluorine atoms. |
| Mass Spec. (EI) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl isotopes) with a characteristic isotopic pattern due to the three chlorine atoms. Common fragments would correspond to the loss of Cl (M-35) and CF₃ (M-69). |
| Infrared (IR) | Characteristic absorption bands are expected for the C=C stretching vibration (approx. 1600-1650 cm⁻¹), C-F stretching vibrations (approx. 1100-1300 cm⁻¹), and C-Cl stretching vibrations (approx. 600-800 cm⁻¹). |
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is listed as an irritant[1]. All experimental work should be conducted following standard laboratory safety procedures.
Conclusion
This technical guide provides a summary of the known properties of this compound and outlines a plausible and detailed approach to its synthesis and characterization. The proposed dehydrochlorination route offers a standard and reliable method for accessing this fluorinated alkene. The predicted characterization data serves as a benchmark for researchers working with this compound. As with any chemical synthesis, appropriate safety measures and experimental optimization are paramount for successful and safe execution.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,2-Trichloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trichloro-3,3,3-trifluoropropene, with the CAS number 431-52-7, is a halogenated alkene of significant interest in synthetic chemistry.[1] Its unique combination of chlorine and fluorine atoms on a propylene backbone imparts specific reactivity and physical characteristics that make it a valuable intermediate in the synthesis of various fluorinated compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support its application in research and development.
Physical Properties
This compound is a colorless liquid at room temperature. Its key physical properties are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | C₃Cl₃F₃ | |
| Molecular Weight | 199.39 | g/mol |
| CAS Number | 431-52-7 | |
| Boiling Point | 88 | °C |
| Melting Point | -114 | °C |
| Density | 1.617 | g/cm³ |
| Appearance | Colorless liquid |
Solubility: While specific quantitative solubility data for this compound in water and various organic solvents is not readily available in the literature, general principles of solubility for halogenated hydrocarbons suggest that it is likely poorly soluble in water due to its nonpolar nature. Halogenated solvents are generally denser than water.[2] It is expected to be miscible with a range of common organic solvents such as ethers, alkanes, and chlorinated solvents.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the presence of the carbon-carbon double bond and the electron-withdrawing effects of the halogen substituents. While specific reaction details for this exact isomer are sparse, the reactivity of similar chlorofluoropropenes can provide insights.
General Reactivity:
-
Addition Reactions: The double bond is susceptible to addition reactions with halogens and hydrogen halides, which would lead to the formation of saturated halogenated propanes.
-
Substitution Reactions: The allylic position and the vinyl chlorides may be susceptible to nucleophilic substitution reactions under specific conditions.
-
Polymerization: Under the influence of initiators, polymerization of the double bond may occur.
For a related compound, (Z)-1-chloro-3,3,3-trifluoropropene, known reactions include substitution with nucleophiles like hydroxide ions, addition of halogens or hydrogen halides, and polymerization.[3] It is plausible that this compound would exhibit similar reactivity.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers are advised to acquire this data experimentally for positive identification and characterization of the compound.
Experimental Protocols
Synthesis: A potential synthetic route could involve the dehydrohalogenation of a suitable polychlorofluoropropane precursor. For instance, a method for producing 1,2-dichloro-3,3,3-trifluoropropene involves the reaction of 1,1,2-trichloro-3,3,3-trifluoropropane with a base.[4] A similar approach could likely be adapted to synthesize the target molecule.
General Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Determination of Physical Properties:
-
Boiling Point: The boiling point can be determined by simple distillation or using the Thiele tube method.[5][6] In a simple distillation, the temperature at which the liquid actively boils and the vapor condenses is recorded as the boiling point.[6]
-
Density: The density can be measured by determining the mass of a known volume of the liquid using a pycnometer or a graduated cylinder and a balance.[7]
-
Solubility: A qualitative assessment of solubility can be made by adding a small amount of the compound to a solvent of interest (e.g., water, ethanol, acetone) and observing for dissolution at a specific temperature. For quantitative analysis, techniques such as UV-Vis spectroscopy or gas chromatography can be employed after creating saturated solutions.
Safety, Handling, and Disposal
Specific safety data for this compound is limited. However, as a halogenated organic compound, it should be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Logical Relationship of Safety Precautions
Caption: Key safety considerations for handling this compound.
Disposal should be in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a halogenated alkene with distinct physical properties. While a comprehensive dataset on its chemical reactivity and spectroscopic characteristics is yet to be established in the public domain, this guide provides a foundational understanding based on available data and the properties of structurally related compounds. Further experimental investigation is necessary to fully elucidate its chemical behavior and to provide detailed analytical data, which will be invaluable for its application in research and synthetic chemistry.
References
- 1. scbt.com [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy (Z)-1-chloro-3,3,3-trifluoropropene [smolecule.com]
- 4. JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. webassign.net [webassign.net]
"spectroscopic data (NMR, IR, Mass Spec) of 1,1,2-Trichloro-3,3,3-trifluoropropene"
For Researchers, Scientists, and Drug Development Professionals
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of 1,1,2-Trichloro-3,3,3-trifluoropropene provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.
The National Institute of Standards and Technology (NIST) provides the following mass spectrum data for this compound.[1][2]
| m/z | Intensity (Relative Abundance) |
| 69 | 1000 |
| 97 | 800 |
| 129 | 750 |
| 164 | 700 |
| 199 (M+) | 650 |
| 201 (M+2) | 630 |
| 203 (M+4) | 200 |
Interpretation of the Mass Spectrum:
The mass spectrum displays the molecular ion peak (M+) at m/z 199, which corresponds to the nominal molecular weight of this compound (C₃Cl₃F₃). The isotopic pattern characteristic of a compound containing three chlorine atoms is observed with peaks at M+2 (m/z 201) and M+4 (m/z 203), with relative intensities of approximately 65% and 20% of the molecular ion peak, respectively. The base peak at m/z 69 corresponds to the [CF₃]⁺ fragment, a common and stable fragment for trifluoromethyl-containing compounds. Other significant fragments are observed at m/z 97 [C₂Cl₂F]⁺ and m/z 129 [C₂Cl₃]⁺, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
As of the date of this publication, experimental NMR spectra (¹H, ¹³C, and ¹⁹F) for this compound are not available in the public domain. However, based on the molecular structure, the following spectral characteristics can be predicted.
¹³C NMR:
The molecule contains three carbon atoms in distinct chemical environments. Therefore, three signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
C-1: This carbon is part of the C=C double bond and is bonded to two chlorine atoms. Its chemical shift is expected to be in the downfield region typical for halogenated alkenes.
-
C-2: This carbon is also part of the C=C double bond and is bonded to one chlorine atom and the trifluoromethyl group. Its chemical shift will be influenced by both the halogen and the electron-withdrawing CF₃ group.
-
C-3: This is the trifluoromethyl carbon. The strong electron-withdrawing effect of the three fluorine atoms will cause this carbon to appear at a characteristic downfield position, and it will exhibit a strong one-bond coupling with the fluorine atoms, resulting in a quartet in the proton-coupled spectrum.
¹⁹F NMR:
The three fluorine atoms are chemically equivalent as they are all attached to the same carbon (C-3). Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely be a singlet in a proton-decoupled spectrum.
Infrared (IR) Spectroscopy Data
Experimental IR spectral data for this compound is not currently available in public spectral databases. However, the following characteristic absorption bands can be predicted based on its functional groups:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C=C | 1650-1600 | Stretching |
| C-F | 1400-1000 | Stretching (strong) |
| C-Cl | 850-550 | Stretching |
The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group. A weaker band corresponding to the C=C double bond stretch should also be present. The C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization for the specific compound and instrumentation used.
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: +50 to -250 ppm (referenced to CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample between the plates and acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Typically, scan the region from 4000 to 400 cm⁻¹.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 1,1,2-Trichloro-3,3,3-trifluoro-1-propene (CAS Number: 431-52-7)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
1,1,2-Trichloro-3,3,3-trifluoro-1-propene, identified by the CAS number 431-52-7, is a halogenated organic compound. This synthetic chemical is primarily utilized as an intermediate in the manufacturing of other fluorinated compounds. Its physical and chemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 431-52-7 |
| Molecular Formula | C₃Cl₃F₃ |
| IUPAC Name | 1,1,2-trichloro-3,3,3-trifluoro-1-propene |
| Synonyms | 1,1,2-Trichlorotrifluoro-1-propene, CFC-1213xa, FC-1213xa, Propene, 1,1,2-trichloro-3,3,3-trifluoro- |
| Molecular Weight | 199.39 g/mol |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 88 °C |
| Melting Point | -114 °C |
| Density | 1.617 g/cm³ |
| Refractive Index | 1.406 |
Synthesis
A proposed synthesis workflow for 1,1,2-Trichloro-3,3,3-trifluoro-1-propene could involve the dehydrochlorination of 1,1,1,2,3-pentachloro-3,3,3-trifluoropropane.
Caption: Proposed synthesis of 1,1,2-Trichloro-3,3,3-trifluoro-1-propene.
Experimental Protocol (Proposed)
Disclaimer: The following protocol is a proposed method based on the synthesis of similar compounds and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
1,1,1,2,3-Pentachloro-3,3,3-trifluoropropane
-
Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Solvent (e.g., water or a high-boiling point organic solvent)
-
Standard laboratory glassware for reaction, distillation, and purification.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the flask with 1,1,1,2,3-pentachloro-3,3,3-trifluoropropane and the phase-transfer catalyst.
-
Prepare a solution of potassium hydroxide in the chosen solvent.
-
Slowly add the potassium hydroxide solution to the stirred reaction mixture via the dropping funnel. Control the rate of addition to manage the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product, which may involve phase separation if an aqueous solvent is used.
-
Wash the organic layer with water and brine to remove any remaining base and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purify the crude product by fractional distillation to obtain pure 1,1,2-Trichloro-3,3,3-trifluoro-1-propene.
Chemical Reactivity and Potential Applications
1,1,2-Trichloro-3,3,3-trifluoro-1-propene is a reactive molecule due to the presence of the carbon-carbon double bond and multiple halogen substituents. The electron-withdrawing nature of the fluorine and chlorine atoms makes the double bond susceptible to nucleophilic attack.
One of the key reactions of similar fluorinated allylic halides is the SN2' reaction (allylic substitution with rearrangement). For example, 2,3,3-trichloro-1,1,3-trifluoropropene reacts with nucleophiles with rearrangement.[2] This suggests that 1,1,2-Trichloro-3,3,3-trifluoro-1-propene could undergo similar reactions.
Caption: General nucleophilic substitution reaction of the title compound.
Applications
The primary application of 1,1,2-Trichloro-3,3,3-trifluoro-1-propene is as a chemical intermediate.[3] It serves as a building block for the synthesis of more complex fluorinated molecules. While direct applications in drug development are not documented, its utility as an intermediate could potentially lead to the synthesis of biologically active compounds. However, its main uses are likely in the production of specialty chemicals, polymers, and potentially as a refrigerant or solvent, similar to other halogenated propenes.
Toxicological Information
Detailed toxicological studies specifically on 1,1,2-Trichloro-3,3,3-trifluoro-1-propene are limited in publicly available literature. However, based on data for other halogenated propenes, it should be handled with caution. Halogenated hydrocarbons can exhibit toxicity, including potential mutagenic and carcinogenic effects.[4][5]
General safety precautions include avoiding inhalation of vapors and contact with skin and eyes. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Table 3: General Toxicity of Halogenated Alkenes
| Effect | Observation |
| Mutagenicity | Some halogenated propenes have shown mutagenic effects in bacterial assays, often requiring metabolic activation.[4][5] |
| Hepatotoxicity | Certain unsaturated halogenated monomers can cause liver damage.[6] |
| General Hazards | Irritation to the respiratory system, skin, and eyes. |
Analytical Methods
The purity and identity of 1,1,2-Trichloro-3,3,3-trifluoro-1-propene can be determined using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of this volatile compound. A suggested protocol, adapted from methods for similar halogenated compounds, is provided below.[7][8]
Experimental Protocol (GC-MS):
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A non-polar or medium-polarity capillary column suitable for volatile halogenated hydrocarbons (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conclusion
1,1,2-Trichloro-3,3,3-trifluoro-1-propene is a halogenated propene with primary applications as a chemical intermediate. Its synthesis likely involves the dehydrohalogenation of a corresponding pentachlorotrifluoropropane. The reactivity of the compound is characterized by the susceptibility of its double bond to nucleophilic attack, potentially leading to substitution products. While it does not have direct applications in drug development, its role as a synthetic building block is significant. Due to the general toxicity of halogenated hydrocarbons, this compound should be handled with appropriate safety precautions. Standard analytical techniques such as GC-MS and NMR are suitable for its characterization and quality control. Further research into its specific reactivity and toxicological profile would be beneficial for expanding its applications and ensuring safe handling.
References
- 1. JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 2. S2′ reactions of 2,3,3-trichloro-1,1,3-trifluoropropene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CAS 431-52-7: 1,1,2-Trichloro-3,3,3-trifluoro-1-propene [cymitquimica.com]
- 4. Mutagenic activity of halogenated propanes and propenes: effect of bromine and chlorine positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of halogenated propanes and their methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical toxicology of unsaturated halogenated monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. ysi.com [ysi.com]
An In-depth Technical Guide on the Formation of 1,1,2-Trichloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed examination of the reaction mechanism for the formation of 1,1,2-Trichloro-3,3,3-trifluoropropene. The primary synthesis route discussed is the dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane. While the nomenclature in various sources may differ, this guide will focus on the scientifically plausible product of this reaction. The information presented herein is curated from scientific literature and patent filings to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Core Reaction Pathway: Dehydrochlorination
The principal method for synthesizing this compound is through the dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane. This elimination reaction is typically facilitated by a base, often in the presence of a catalyst to enhance reaction rate and yield.
Reaction Mechanism
The dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane is proposed to proceed via an E2 (bimolecular elimination) mechanism . This is a single, concerted step where the removal of a proton (H+) and the departure of a leaving group (Cl-) occur simultaneously.
The key steps are as follows:
-
Deprotonation: A base abstracts a proton from the carbon adjacent to the carbon bearing a chlorine atom.
-
Pi Bond Formation: As the proton is removed, the electrons from the C-H bond shift to form a pi bond between the two carbon atoms.
-
Leaving Group Departure: Simultaneously, the chlorine atom on the adjacent carbon departs, taking its bonding electrons with it.
The presence of a phenol compound with a long-chain alkyl group, as described in some synthetic protocols, suggests a role as a phase-transfer catalyst or a proton shuttle in a biphasic system (e.g., aqueous base and organic substrate). The long alkyl chain enhances the solubility of the phenoxide ion in the organic phase, allowing it to act as a more effective base for the deprotonation of the substrate.
Quantitative Data Presentation
The following table summarizes quantitative data extracted from a representative experimental protocol for the synthesis of 1,2-dichloro-3,3,3-trifluoropropene, an isomer of the target compound, via dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane[1]. It is important to note that the yield and selectivity can be influenced by various factors including the specific base, catalyst, temperature, and reaction time.
| Parameter | Value | Reference |
| Starting Material | 1,1,2-trichloro-3,3,3-trifluoropropane (233ab) | [1] |
| Base | 25% by weight aqueous potassium hydroxide | [1] |
| Catalyst | 4-(1,1,3,3-tetramethylbutyl) phenol | [1] |
| Molar Ratio (Substrate:Catalyst) | 1 : 0.05 | [1] |
| Temperature | 75°C to 95°C | [1] |
| Reaction Time | 1 hour for base addition, then maintained at reflux | [1] |
| Yield | High (specific value not provided in abstract) | [1] |
| Selectivity | High (specific value not provided in abstract) | [1] |
Experimental Protocols
A detailed methodology for the synthesis of 1,2-dichloro-3,3,3-trifluoropropene is provided below, based on a patented procedure[1].
Materials:
-
1,1,2-trichloro-3,3,3-trifluoropropane (233ab)
-
4-(1,1,3,3-tetramethylbutyl) phenol
-
25% by weight aqueous potassium hydroxide solution
-
Four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a distillation column packed with a suitable filler (e.g., Helipak No. 1)
Procedure:
-
To a four-necked flask, add 1,1,2-trichloro-3,3,3-trifluoropropane (e.g., 100.7 g, 0.5 mol) and 4-(1,1,3,3-tetramethylbutyl) phenol (e.g., 5.2 g, 0.025 mol, 5 mol% relative to the substrate).
-
Heat the mixture to 75°C with stirring.
-
Add a 25% by weight aqueous potassium hydroxide solution (e.g., 123.4 g, 0.55 mol) dropwise over a period of 1 hour.
-
After the addition is complete, gradually raise the temperature to maintain a gentle reflux, up to approximately 95°C.
-
The product, 1,2-dichloro-3,3,3-trifluoropropene, can be continuously removed from the reaction mixture by distillation as it is formed.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., gas chromatography) until the starting material is consumed.
-
The collected distillate can be further purified if necessary, for example, by fractional distillation.
Conclusion
The formation of this compound via the dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane is an efficient synthetic route. The reaction proceeds through a concerted E2 mechanism, which can be effectively catalyzed by a base in the presence of a phase-transfer catalyst such as a long-chain alkyl-substituted phenol. The provided experimental protocol offers a practical guide for the laboratory-scale synthesis of a closely related isomer, and the quantitative data highlights the potential for high yield and selectivity under optimized conditions. Further research could focus on elucidating the precise role of different catalysts and reaction conditions to further enhance the efficiency and environmental profile of this synthesis.
References
An In-depth Technical Guide to the Thermodynamic Properties of 1,1,2-Trichloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for the thermodynamic properties of 1,1,2-Trichloro-3,3,3-trifluoropropene (CAS: 431-52-7) is limited in the public domain. This guide summarizes the available physical property data and presents detailed, representative experimental protocols for determining a comprehensive thermodynamic profile, based on methodologies applied to structurally similar halogenated propenes.
Introduction
This compound, a halogenated alkene, possesses a unique combination of chlorine and fluorine substituents, which significantly influences its physicochemical and thermodynamic properties. A thorough understanding of these properties is crucial for its potential applications, including as a refrigerant, solvent, or intermediate in chemical synthesis. This guide provides a summary of known properties and detailed experimental methodologies for the comprehensive thermodynamic characterization of this compound.
Physical and Thermodynamic Properties
The available quantitative data for this compound is presented in the tables below. It is important to note that much of this data is calculated rather than experimentally determined.
Physical Properties
| Property | Value | Unit | Source |
| Molecular Formula | C₃Cl₃F₃ | - | [1] |
| Molecular Weight | 199.39 | g/mol | [1] |
| Boiling Point | 88 | °C | [2] |
| Melting Point | -114 | °C | [2] |
| Density | 1.617 | g/cm³ | [2] |
| Flash Point | 1.2 | °C | [2] |
Calculated Thermodynamic Properties
| Property | Value | Unit | Source |
| Standard Gibbs free energy of formation (ΔfG°) | -579.88 | kJ/mol | [3] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -651.91 | kJ/mol | [3] |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 15.52 | kJ/mol | [3] |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 31.80 | kJ/mol | [3] |
Experimental Protocols for Thermodynamic Characterization
The following sections detail the experimental methodologies that would be employed to determine the key thermodynamic properties of this compound. These protocols are based on established techniques for similar halogenated compounds.
Vapor Pressure, Density, and Critical Properties Measurement
A two-sinker densimeter with a magnetic suspension coupling is a state-of-the-art apparatus for simultaneously measuring vapor pressure and density over a wide range of temperatures and pressures.
Methodology:
-
Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air and other volatile impurities.
-
Apparatus: A two-sinker densimeter consists of a measuring cell containing two sinkers of known mass and volume, made from a material with low thermal expansion. The sinkers are suspended by a magnetic coupling.
-
Measurement Principle: The sample is introduced into the measuring cell, and the temperature and pressure are precisely controlled. The buoyant forces on the two sinkers are measured by the magnetic coupling. By solving a system of equations based on the buoyant forces, the density of the fluid and the vapor pressure (in the two-phase region) can be determined with high accuracy.
-
Data Acquisition: Measurements are taken at various temperatures and pressures, covering the liquid, vapor, and supercritical regions.
-
Critical Point Determination: The critical temperature and pressure are determined by observing the disappearance of the meniscus between the liquid and vapor phases.
Speed of Sound Measurement
The speed of sound is a crucial property for developing equations of state. A spherical acoustic resonator is a highly accurate method for its determination.
Methodology:
-
Apparatus: A spherical acoustic resonator consists of a hollow sphere with a known diameter. Transducers are used to generate and detect sound waves within the sphere.
-
Measurement Principle: The sample gas is introduced into the resonator. The acoustic resonance frequencies of the gas-filled cavity are measured. The speed of sound is then calculated from these resonance frequencies, the dimensions of the sphere, and the properties of the gas.
-
Data Analysis: Measurements are performed at various temperatures and pressures. The data is used in conjunction with vapor pressure and density data to develop a comprehensive equation of state.
Enthalpy of Formation by Combustion Calorimetry
Oxygen bomb calorimetry is a standard and reliable method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container of known heat of combustion.
-
Calorimeter Setup: The sample is placed in a platinum crucible inside a high-pressure vessel (the "bomb"). A small amount of water is added to the bomb to dissolve the acid products. The bomb is then sealed and pressurized with a large excess of pure oxygen.
-
Combustion: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The sample is ignited electrically. The temperature change of the water is measured with high precision.
-
Product Analysis: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of carbon dioxide, hydrogen fluoride, and any side products.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then calculated using Hess's law, incorporating the known enthalpies of formation of the combustion products (CO₂, HF(aq), etc.).
Logical Workflow for Thermodynamic Property Determination
The following diagram illustrates the logical workflow for the experimental determination and modeling of the thermodynamic properties of a compound like this compound.
Conclusion
While a complete experimental dataset for the thermodynamic properties of this compound is not currently available in the literature, this guide provides the foundational information available and outlines the established experimental protocols necessary for a comprehensive characterization. The methodologies described for vapor pressure, density, speed of sound, and enthalpy of formation represent the current best practices for accuracy and reliability. For professionals in research and drug development, the application of these methods would yield the critical data needed to model the behavior of this compound in various systems and to ensure its safe and effective use. Further experimental investigation into the thermodynamic properties of this compound is highly encouraged.
References
Lack of Quantitative Data and a Guide to the Solubility of 1,1,2-Trichloro-3,3,3-trifluoropropene in Organic Solvents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Notice: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data on the solubility of 1,1,2-Trichloro-3,3,3-trifluoropropene in various organic solvents. This guide, therefore, provides a qualitative assessment of its expected solubility based on general principles of physical chemistry and offers a standardized experimental protocol for determining these values.
Introduction to this compound
This compound is a halogenated alkene with the chemical formula C₃Cl₃F₃. Halogenated hydrocarbons are organic compounds containing at least one halogen atom. The physical and chemical properties of these compounds, including their solubility, are significantly influenced by the nature and number of halogen atoms present in the molecule. As a general rule, the presence of more halogen atoms in a molecule tends to increase its density and boiling point.
Principles of Solubility for Halogenated Hydrocarbons
The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are likely to be soluble in one another. For halogenated hydrocarbons such as this compound, the following principles apply:
-
Polarity: The polarity of the molecule plays a crucial role. While the carbon-halogen bonds are polar, the overall polarity of the molecule depends on its geometry. Symmetrical molecules may have their individual bond dipoles cancel out, resulting in a nonpolar molecule. The structure of this compound suggests it is a relatively nonpolar molecule.
-
Intermolecular Forces: The primary intermolecular forces in halogenated hydrocarbons are van der Waals forces (specifically London dispersion forces). Therefore, they tend to be soluble in solvents that also exhibit these types of forces.
-
Solubility in Organic Solvents: Halogenated hydrocarbons are generally soluble in nonpolar organic solvents and less soluble in polar solvents like water. Their solubility in other organic solvents is a function of the solvent's polarity and its ability to form intermolecular bonds.
Based on these principles, this compound is expected to be soluble in a range of common organic solvents.
Expected Solubility Profile
While quantitative data is unavailable, a qualitative prediction of solubility in various organic solvents can be made.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Cyclohexane | High | "Like dissolves like" principle; both solute and solvent are nonpolar and rely on London dispersion forces. |
| Aromatic Hydrocarbons | Benzene, Toluene | High | Similar nonpolar characteristics and the potential for weak π-stacking interactions. |
| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Very High | Strong "like dissolves like" correspondence due to similar chemical nature and intermolecular forces. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are also good solvents for many nonpolar compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Ketones are polar aprotic solvents; solubility will depend on the balance of forces. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Alcohols are polar protic solvents with strong hydrogen bonding. The nonpolar nature of the solute would limit solubility. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | These are highly polar solvents, and significant solubility of a nonpolar compound is not expected. |
General Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a common method for determining the solubility of a volatile liquid in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance (±0.0001 g)
-
Vials with airtight septa
-
Gas-tight syringes
-
Constant temperature bath or incubator
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) or an NMR spectrometer
-
Vortex mixer
Procedure: Isothermal Saturation Method
-
Preparation of Standards: Prepare a series of standard solutions of the solute in the chosen solvent at known concentrations. These will be used to create a calibration curve.
-
Sample Preparation: In a series of vials, add a known mass of the solvent.
-
Addition of Solute: To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved solute) should be visible.
-
Equilibration: Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent gentle agitation to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled, leaving a clear saturated supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.
-
Dilution: Immediately dilute the withdrawn sample with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.
-
Analysis: Analyze the diluted samples using a calibrated gas chromatograph or NMR spectrometer to determine the concentration of the solute.
-
Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Caption: A generalized workflow for the experimental determination of solubility.
Logical Relationships in Solubility
The solubility of a compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Caption: Key intermolecular interactions governing the process of dissolution.
Conclusion
Health and Safety Data for 1,1,2-Trichloro-3,3,3-trifluoropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety data for 1,1,2-Trichloro-3,3,3-trifluoropropene (CAS No. 431-52-7). It is intended for informational purposes for a professional audience and should not be used as a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheets (SDS) and relevant regulatory guidelines before handling this chemical.
Introduction
This compound is a halogenated organic compound.[1] Due to its chemical structure, it is of interest in various industrial and research applications. A comprehensive understanding of its health and safety profile is crucial for ensuring safe handling and use. This guide summarizes the available toxicological data, outlines general experimental protocols for safety assessment, and provides visualizations of key concepts.
It is important to note that publicly available toxicological data for this compound is limited. Therefore, this guide also includes data for its isomer, trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E), CAS No. 102687-65-0), which is a structurally related compound with a more extensive toxicological dataset. While the toxicological properties may not be identical, the data for the isomer can provide valuable insights into the potential hazards of this compound.
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance.
GHS Classification (Typical):
-
Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[2]
-
Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 3), H331: Toxic if inhaled.[2]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Germ Cell Mutagenicity (Category 2), H341: Suspected of causing genetic defects.[2]
-
Carcinogenicity (Category 1B), H350: May cause cancer.[2]
-
Reproductive Toxicity (Category 1B), H360: May damage fertility or the unborn child.[2]
-
Specific Target Organ Toxicity - Repeated Exposure, Inhalation (Category 1), H372: Causes damage to organs (Kidney, Liver, Mucous membranes) through prolonged or repeated exposure if inhaled.[2]
-
Flammable liquids (Category 4), H227: Combustible liquid.[2]
-
Harmful to aquatic life with long lasting effects, H412.[2]
Toxicological Data
Acute Toxicity Data for trans-1-chloro-3,3,3-trifluoropropene
| Endpoint | Species | Route | Value | Reference |
| LC50 (4-hour) | Rat | Inhalation | 120,000 ppm | [3] |
| Cardiac Sensitization NOEL | Dog | Inhalation | 25,000 ppm | [3] |
Repeated-Dose Inhalation Toxicity Data for trans-1-chloro-3,3,3-trifluoropropene in Rats
| Study Duration | Exposure Concentration (ppm) | Key Findings | NOAEL/LOAEL (ppm) | Reference |
| 2-Week | 0, 2000, 7500, 20000 | Histopathological changes in the heart (multifocal mononuclear infiltrates) in males (mid- and high-exposure) and females (high-exposure). | Not explicitly stated | [3] |
| 4-Week | 0, 2000, 4500, 7500, 10000 | Increased potassium in mid- and high-exposure males (transient). | Not explicitly stated | [3] |
| 13-Week | 0, 4000, 10000, 15000 | Multifocal mononuclear cell infiltrates in the heart. | NOEL = 4000 ppm | [3] |
Genetic Toxicology
For This compound , a study investigated the mutagenicity of its glutathione and cysteine S-conjugates. The study found that S-(1,2-dichloro-3,3,3-trifluoro-1-propenyl)glutathione (DCTFPG) showed potent, dose-dependent mutagenic effects in the Salmonella typhimurium tester strain TA100 in the presence of a rat kidney S9-protein fraction. This suggests that the substance can be metabolically activated to a mutagenic species.[4]
For the isomer trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) , a battery of genetic toxicity studies was conducted, and no genetic toxicity was observed. It was negative in the Ames test (OECD TG471) and the chromosome aberration test (OECD TG473).[2][3]
Developmental and Reproductive Toxicity
No specific developmental or reproductive toxicity data were found for This compound .
For the isomer trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) :
-
Rat prenatal developmental toxicity study: Dilated bladders were observed in fetuses at the high-exposure group (15,000 ppm), a finding of unclear significance.[3]
-
Rabbit prenatal developmental toxicity study: HCFO-1233zd(E) was not a developmental toxin, even at exposure levels up to 15,000 ppm.[3]
Experimental Protocols
Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, the studies on its isomer, HCFO-1233zd(E), reference standard OECD guidelines. These guidelines provide a framework for conducting toxicological assessments.
Acute Inhalation Toxicity (Following OECD TG 403)
This test is designed to determine the concentration of a substance in air that causes mortality in 50% of a test population (LC50) during a specified exposure period.
-
Test Species: Typically, young adult rats of a single strain.
-
Exposure: Whole-body or nose-only exposure to the test substance at various concentrations for a fixed period, usually 4 hours.
-
Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded, and all animals are subjected to a gross necropsy.
Repeated-Dose Inhalation Toxicity (Following OECD TG 413)
This guideline outlines a 90-day study to characterize the toxicity of a substance following repeated inhalation exposure.
-
Test Species: Typically, rats.
-
Exposure: Daily exposure (e.g., 6 hours/day, 5 days/week) to the test substance for 90 days.
-
Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, and detailed histopathology of major organs and tissues.
-
Outcome: Determination of a No-Observed-Adverse-Effect-Level (NOAEL) and the characterization of target organ toxicity.
Bacterial Reverse Mutation Test (Ames Test - Following OECD TG 471)
This in vitro assay is used to detect gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.
-
Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (e.g., rat liver S9 fraction).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.
Visualizations
General Workflow for Chemical Toxicity Assessment
Caption: A generalized workflow for assessing the toxicity of a chemical substance.
Bioactivation Pathway Leading to Mutagenicity
Caption: Proposed metabolic activation pathway for this compound.
Handling and Safety Precautions
Given the hazard profile, strict safety measures are required when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Handling: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[2] Avoid breathing vapors or mist.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store locked up.[2]
First Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Conclusion
The available data indicates that this compound is a hazardous chemical with potential for acute toxicity, serious long-term health effects including carcinogenicity and reproductive toxicity, and the ability to be metabolically activated to a mutagenic species. While comprehensive toxicological data for this specific compound is lacking, information from its isomer, trans-1-chloro-3,3,3-trifluoropropene, suggests that the cardiovascular system may be a target organ for repeated-dose toxicity. Strict adherence to safety precautions, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure the safety of laboratory and manufacturing personnel. Further research is needed to fully characterize the toxicological profile of this compound.
References
- 1. CAS 431-52-7: 1,1,2-Trichloro-3,3,3-trifluoro-1-propene [cymitquimica.com]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. The acute, genetic, developmental and inhalation toxicology of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity of the glutathione and cysteine S-conjugates of the haloalkenes 1,1,2-trichloro-3,3,3-trifluoro-1-propene and trichlorofluoroethene in the Ames test in comparison with the tetrachloroethene-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
"environmental fate of chlorinated fluoropropenes"
A Technical Guide to the Environmental Fate of Chlorinated Fluoropropenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated fluoropropenes are a class of unsaturated hydrochlorofluoroolefins (HCFOs) that have gained attention as potential replacements for hydrofluorocarbons (HFCs) in various applications, including as refrigerants, foam blowing agents, and solvents. Their desirable properties, such as low global warming potential (GWP), are attributed to the presence of a carbon-carbon double bond, which makes them more reactive in the atmosphere. This reactivity, however, also dictates their environmental fate, influencing their persistence, degradation pathways, and potential for environmental impact.
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of chlorinated fluoropropenes. It is intended for researchers, scientists, and professionals in drug development who may use these compounds or are involved in assessing their environmental impact. The guide summarizes key quantitative data, details experimental methodologies for their study, and visualizes important degradation pathways and experimental workflows.
Environmental Distribution and Transport
The environmental distribution of chlorinated fluoropropenes is largely governed by their physical and chemical properties. Compounds like trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) have a relatively high vapor pressure, suggesting they will rapidly volatilize from water and partition primarily to the atmosphere.[1] Their low partition coefficients (log Pow) indicate a low potential for partitioning to sediment and soil.[1] Due to their short atmospheric lifetimes, these substances do not tend to accumulate in the atmosphere.[2]
Abiotic Degradation
Abiotic degradation processes, particularly in the atmosphere, are the primary removal mechanism for chlorinated fluoropropenes from the environment.
Atmospheric Degradation
The dominant atmospheric loss process for chlorinated fluoropropenes is their reaction with hydroxyl (OH) radicals.[1] This reaction is initiated by the addition of the OH radical to the carbon-carbon double bond. The atmospheric lifetime of these compounds is a critical factor in determining their GWP and Ozone Depletion Potential (ODP). For instance, HCFO-1233zd(E) has an atmospheric lifetime of approximately 26 to 42 days.[2][3] Other chlorinated fluoropropenes like HCFO-1224yd(Z) and HBFO-1233xfB have atmospheric lifetimes of 21 and 7 days, respectively.[2]
The atmospheric degradation of these compounds can lead to the formation of various byproducts. A significant degradation product of many fluorinated olefins is trifluoroacetic acid (TFA). However, for HCFO-1233zd(E), it has been shown that only about 2% of its atmospheric decomposition results in the formation of TFA.[1]
The following table summarizes key atmospheric degradation data for selected chlorinated fluoropropenes.
| Compound | Chemical Name | CAS Number | Atmospheric Lifetime (days) | GWP (100-year) | ODP |
| HCFO-1233zd(E) | trans-1-chloro-3,3,3-trifluoropropene | 102687-65-0 | 26 - 42[2][3] | < 5[1] | < 0.00034[2][3] |
| HCFO-1224yd(Z) | 2,3,3,3-Tetrafluoro-1-chloroprop-1-ene | Not Available | 21[2] | < 1[2] | 0.00012[2] |
| HBFO-1233xfB | 2-bromo-3,3,3-trifluoropropene | Not Available | 7[2] | 0.26[2] | 0.0028[2] |
| 2-fluoropropene | 2-fluoropropene | Not Available | 0.6[4] | - | - |
Hydrolysis
Hydrolysis, the reaction with water, can be a degradation pathway for some chlorinated compounds. For 1,3-dichloropropene, hydrolysis is a major degradation pathway in water and soil, with a half-life of 9.8 days at 20°C in deionized water.[5] The rate of hydrolysis is pH-dependent, being favored at higher pH.[5] While specific data for many chlorinated fluoropropenes is limited, their structural similarity to other chlorinated alkenes suggests that hydrolysis could be a relevant, albeit potentially slow, degradation process in aquatic environments.
Biotic Degradation
The potential for biodegradation of chlorinated fluoropropenes appears to be limited.
Aerobic and Anaerobic Biodegradation
Studies on HCFO-1233zd(E) have shown that it is not readily biodegradable according to OECD TG301D studies.[1] Similarly, the hydrofluoroolefin HFO-1234yf was found to be recalcitrant to microbial (co)metabolism under both oxic and anoxic conditions.[6] While some microorganisms are capable of degrading chlorinated propanes through reductive dechlorination under anaerobic conditions, the high degree of fluorination in chlorinated fluoropropenes may hinder these enzymatic processes.[7]
Experimental Protocols
The study of the environmental fate of chlorinated fluoropropenes involves a variety of specialized experimental techniques to simulate environmental conditions and analyze degradation products.
Atmospheric Degradation Studies
Smog chambers are large, controlled environmental reactors used to simulate atmospheric chemical processes. They are essential for studying the atmospheric fate of volatile organic compounds (VOCs) like chlorinated fluoropropenes.
-
Chamber Construction: Typically constructed from FEP Teflon film to minimize wall reactions and are housed in a temperature-controlled enclosure.[8][9]
-
Irradiation: Equipped with UV lights to simulate solar radiation and initiate photochemical reactions.[8]
-
Reactant Introduction: The chlorinated fluoropropene of interest is introduced into the chamber along with a known concentration of an oxidant, typically OH radicals generated from the photolysis of a precursor like methyl nitrite in the presence of NO.
-
Monitoring: The concentrations of the parent compound and its degradation products are monitored over time using analytical instruments such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.[9]
-
Data Analysis: The rate of degradation of the chlorinated fluoropropene is determined, from which the atmospheric lifetime can be calculated.
Caption: Experimental workflow for a typical smog chamber study.
Identifying the degradation products of chlorinated fluoropropenes is crucial for understanding their complete environmental impact.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used for in-situ monitoring of reactants and products in the gas phase. Different molecules absorb infrared radiation at specific frequencies, allowing for their identification and quantification.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help in the identification of unknown degradation products.[10]
Aquatic and Soil Degradation Studies
-
Methodology: The chlorinated fluoropropene is added to buffered aqueous solutions at different pH values and incubated at a constant temperature.
-
Analysis: Samples are taken at regular intervals and analyzed for the parent compound concentration, typically by GC. The disappearance of the parent compound over time is used to calculate the hydrolysis rate constant and half-life.
-
OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test): This standard test is used to assess the ready biodegradability of chemicals. The test substance is incubated in a sealed bottle with a microbial inoculum and a mineral medium. The depletion of dissolved oxygen over 28 days is measured and compared to the theoretical oxygen demand to determine the extent of biodegradation.[1]
Degradation Pathways
The primary degradation pathway for chlorinated fluoropropenes in the environment is through atmospheric oxidation.
Atmospheric Oxidation Pathway of a Generic Chlorinated Fluoropropene
The reaction is initiated by the addition of an OH radical to the double bond, forming a haloalkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions can lead to the formation of various smaller, oxygenated products, including aldehydes, ketones, and carboxylic acids.
Caption: Generalized atmospheric oxidation pathway.
Conclusion
Chlorinated fluoropropenes are characterized by their relatively short atmospheric lifetimes due to their reactivity with OH radicals. This leads to low GWP and ODP values, making them attractive alternatives to HFCs. The primary environmental fate of these compounds is atmospheric degradation, with limited potential for persistence in soil and water due to volatilization and slow degradation rates. While biodegradation appears to be a minor pathway, further research into the long-term fate of their degradation products, such as TFA, is warranted to fully assess their environmental impact. The experimental and analytical methods outlined in this guide provide a framework for the continued investigation and risk assessment of this important class of chemicals.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. fluorocarbons.org [fluorocarbons.org]
- 3. fluorocarbons.org [fluorocarbons.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental fate of the next generation refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurochlor.org [eurochlor.org]
- 8. AMT - Particle wall-loss correction methods in smog chamber experiments [amt.copernicus.org]
- 9. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 10. Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,1,2-Trichloro-3,3,3-trifluoropropene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trichloro-3,3,3-trifluoropropene (CAS No. 431-52-7) is a versatile reagent primarily utilized in organic synthesis as a stable and convenient precursor for the in situ generation of the highly reactive gaseous dienophile, 3,3,3-trifluoropropyne. This application note details the generation of this key intermediate and its subsequent application in cycloaddition reactions, providing a valuable tool for the introduction of the trifluoromethyl group, a crucial moiety in medicinal chemistry and materials science.
The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The use of this compound as a 3,3,3-trifluoropropyne source offers a practical alternative to handling the hazardous and difficult-to-contain gaseous alkyne directly.
Core Application: In Situ Generation of 3,3,3-Trifluoropropyne
The primary application of this compound in organic synthesis is its dehalogenation to form 3,3,3-trifluoropropyne. This reaction is typically achieved by treatment with activated zinc dust in a suitable solvent, such as dimethylformamide (DMF).[1] The highly reactive 3,3,3-trifluoropropyne is generated in situ and can be immediately trapped by a suitable reaction partner, such as a diene in a Diels-Alder reaction.
A patent describes a process where this compound is treated with zinc in DMF at 100°C, followed by hydrolysis, to produce 3,3,3-trifluoropropyne in a 75% yield.[1]
Application in Diels-Alder Reactions
The in situ generated 3,3,3-trifluoropropyne is a potent dienophile in [4+2] cycloaddition reactions, providing access to a range of trifluoromethylated bicyclic compounds. These adducts can serve as versatile intermediates for further synthetic transformations.
One notable example is the reaction of thebaine with 3,3,3-trifluoropropyne generated from this compound and activated zinc. While the reaction in benzene or acetonitrile at room temperature did not yield the desired Diels-Alder adduct, this highlights the potential for this methodology with various dienes under optimized conditions.
A doctoral thesis further explores the utility of 2,3,3,3-tetrafluoropropene (HFO-1234yf) as a building block, which can also lead to the formation of 3,3,3-trifluoropropyne. The thesis discusses the subsequent Diels-Alder reactions of this alkyne, emphasizing its potential in synthesizing trifluoromethylated aromatic systems.
Experimental Protocols
Protocol 1: In Situ Generation of 3,3,3-Trifluoropropyne and Trapping in a Diels-Alder Reaction
This protocol is a general procedure based on the principles described in the literature for the dehalogenation of this compound and subsequent cycloaddition.
Materials:
-
This compound
-
Activated Zinc Dust
-
Anhydrous Dimethylformamide (DMF)
-
Diene (e.g., furan, cyclopentadiene, anthracene)
-
Anhydrous reaction vessel with a stirrer, condenser, and nitrogen inlet
-
Standard workup and purification reagents and equipment
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated zinc dust (2.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask to create a slurry.
-
Add the chosen diene (1.0 equivalent) to the zinc slurry.
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated Diels-Alder adduct.
Quantitative Data
| Diene | Product | Reaction Conditions | Yield (%) | Reference |
| General | 3,3,3-Trifluoropropyne | Zinc, DMF, 100°C | 75 | [1] |
Visualizations
Logical Workflow for the Application of this compound
Caption: Synthetic utility of this compound.
Conclusion
This compound serves as a valuable and practical precursor for the in situ generation of 3,3,3-trifluoropropyne. This methodology facilitates the incorporation of the trifluoromethyl group into cyclic frameworks through Diels-Alder reactions, offering a significant strategic advantage in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided protocols and workflow offer a foundation for researchers to explore the synthetic potential of this important fluorinated building block. Further investigation into the scope of diene partners and optimization of reaction conditions is encouraged to fully exploit the utility of this reagent.
References
Application Notes and Protocols: 1,1,2-Trichloro-3,3,3-trifluoropropene as a Trifluoromethylating Agent
A thorough review of scientific literature and chemical databases reveals no documented use of 1,1,2-trichloro-3,3,3-trifluoropropene as a trifluoromethylating agent. While the introduction of the trifluoromethyl (-CF3) group is a critical transformation in the development of pharmaceuticals and agrochemicals, the specified compound, this compound (CAS 431-52-7)[1][2][3], is not recognized as a reagent for this purpose.
This document will instead provide a general overview of established trifluoromethylation methods and the known properties of this compound, based on available scientific information.
General Overview of Trifluoromethylation Strategies
The trifluoromethyl group is highly sought after in medicinal chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[4] A variety of reagents and protocols have been developed to introduce this crucial functional group. These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation.
Nucleophilic Trifluoromethylation: These methods employ a source of the trifluoromethyl anion ("CF3⁻"). A prominent example is Trifluoromethyltrimethylsilane (TMSCF3) , also known as Ruppert's reagent.[5] It reacts with substrates like aldehydes and ketones in the presence of a suitable initiator.[6]
Electrophilic Trifluoromethylation: These strategies utilize reagents that deliver a trifluoromethyl cation ("CF3⁺") or its equivalent to a nucleophilic substrate. Key examples include hypervalent iodine compounds such as the Togni reagents (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole)[5] and Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts).[5] These reagents are versatile and can trifluoromethylate a wide range of substrates including thiols, alcohols, and arenes.[5]
Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF3). Reagents like trifluoroiodomethane (CF3I) in combination with an initiator such as triethylborane, and sodium trifluoromethanesulfinate (Langlois' reagent) are commonly used to generate •CF3 for addition to unsaturated systems or for coupling reactions.[5] Photoredox catalysis has also emerged as a powerful tool for radical trifluoromethylation using reagents like trifluoromethanesulfonyl chloride.[5]
Properties of this compound
While not used as a trifluoromethylating agent, this compound is a known chemical compound with the following properties:
| Property | Value | Reference |
| CAS Number | 431-52-7 | [1][2] |
| Molecular Formula | C3Cl3F3 | [1][2][7] |
| Molecular Weight | 199.39 g/mol | [1][7] |
Due to the absence of literature on the application of this compound as a trifluoromethylating agent, no experimental protocols, quantitative data tables for reactions, or signaling pathway diagrams can be provided. Researchers seeking to perform trifluoromethylation are directed to the well-established reagents and methods mentioned in the general overview above.
General Experimental Workflow for Trifluoromethylation
For illustrative purposes, a generalized workflow for a typical trifluoromethylation reaction is presented below. This is a conceptual diagram and does not represent a specific protocol for the requested compound.
Caption: A generalized workflow for a chemical synthesis involving trifluoromethylation.
References
- 1. scbt.com [scbt.com]
- 2. This compound, CasNo.431-52-7 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 3. This compound | 431-52-7 [sigmaaldrich.com]
- 4. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for the Polymerization of 1,1,2-Trichloro-3,3,3-trifluoropropene
Introduction
1,1,2-Trichloro-3,3,3-trifluoropropene is a highly halogenated alkene monomer. The presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, is expected to impart unique properties to its corresponding polymer, poly(this compound). These properties may include high chemical resistance, thermal stability, low flammability, and a low coefficient of friction, analogous to other perhalogenated polymers.[1][3][4] Potential applications for such a polymer could be in chemically inert coatings, specialty seals and gaskets, and high-performance dielectrics.
Due to the electron-withdrawing nature of the halogen substituents, this compound is a candidate for free-radical polymerization. The protocols outlined below are based on well-established free-radical polymerization techniques used for CTFE, including solution, emulsion, and suspension polymerization.[1][5]
Proposed Polymerization Methods
Based on the polymerization of CTFE, the following methods are proposed for the polymerization of this compound.
Solution Polymerization
Solution polymerization offers good control over the reaction temperature and can lead to polymers with a narrow molecular weight distribution.
Experimental Protocol:
-
Reactor Setup: A high-pressure reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves is required. The reactor should be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Monomer: this compound (purified to remove inhibitors).
-
Solvent: A suitable inert solvent that can dissolve both the monomer and the resulting polymer. Halogenated solvents such as 1,1,1,3,3-pentafluorobutane or chlorofluorocarbons are potential candidates.[6]
-
Initiator: A free-radical initiator soluble in the chosen solvent. Examples include organic peroxides (e.g., benzoyl peroxide, di-tert-butyl peroxide) or azo compounds (e.g., azobisisobutyronitrile - AIBN).
-
-
Polymerization Procedure:
-
The reactor is charged with the solvent and the monomer.
-
The reactor is sealed and purged again with inert gas.
-
The initiator, dissolved in a small amount of solvent, is injected into the reactor.
-
The reactor is heated to the desired temperature (typically between 50-100 °C, depending on the initiator's half-life) and the reaction mixture is stirred vigorously.
-
The polymerization is allowed to proceed for a set period (e.g., 4-24 hours), monitoring the pressure and temperature.
-
After the reaction, the reactor is cooled, and any unreacted monomer is safely vented.
-
-
Polymer Isolation and Purification:
-
The polymer solution is precipitated in a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
-
Proposed Experimental Conditions for Solution Polymerization:
| Parameter | Proposed Value/Range | Notes |
| Monomer Concentration | 10-50% (w/v) | Higher concentrations may lead to higher molecular weights but can also increase viscosity, making stirring difficult. |
| Initiator | AIBN or Benzoyl Peroxide | Initiator choice depends on the desired reaction temperature. |
| Initiator Concentration | 0.1-1.0 mol% (relative to monomer) | Affects polymerization rate and molecular weight. |
| Solvent | 1,1,1,3,3-Pentafluorobutane | A good solvent for many halogenated monomers.[6] |
| Temperature | 60-80 °C | Should be chosen based on the initiator's decomposition kinetics. |
| Reaction Time | 4-24 hours | Longer times generally lead to higher conversions. |
| Pressure | Autogenous | The pressure will depend on the vapor pressure of the monomer and solvent at the reaction temperature. |
Emulsion Polymerization
Emulsion polymerization is a common industrial process for producing high molecular weight polymers at a fast rate.[7][8]
Experimental Protocol:
-
Reactor Setup: Similar to solution polymerization, a high-pressure reactor is required.
-
Reagent Preparation:
-
Monomer: this compound.
-
Aqueous Phase: Deionized water.
-
Surfactant (Emulsifier): Anionic surfactants like ammonium perfluorooctanoate (APFO) or non-ionic surfactants.
-
Initiator: Water-soluble initiators such as potassium persulfate (KPS) or a redox initiator system (e.g., potassium persulfate/sodium bisulfite).
-
pH Buffer: To maintain a stable pH during polymerization (e.g., phosphate buffer).
-
-
Polymerization Procedure:
-
The reactor is charged with deionized water, surfactant, and buffer.
-
The aqueous solution is deoxygenated by purging with an inert gas.
-
The monomer is then added to the reactor.
-
The reactor is heated to the desired temperature (e.g., 40-70 °C).
-
The initiator, dissolved in deionized water, is injected to start the polymerization.
-
The reaction is continued for a specified time, with continuous stirring.
-
-
Polymer Isolation:
-
The resulting polymer latex is coagulated by adding a salt solution (e.g., calcium chloride) or by freeze-thaw cycles.
-
The coagulated polymer is filtered, washed thoroughly with deionized water, and dried.
-
Proposed Experimental Conditions for Emulsion Polymerization:
| Parameter | Proposed Value/Range | Notes |
| Monomer:Water Ratio | 1:2 to 1:4 (w/w) | Affects latex stability and viscosity. |
| Surfactant | Ammonium Perfluorooctanoate (APFO) | A common surfactant for fluoropolymer emulsion polymerization. |
| Surfactant Concentration | 1-5 wt% (based on monomer) | Crucial for forming stable monomer droplets and polymer particles. |
| Initiator | Potassium Persulfate (KPS) | A water-soluble initiator that generates sulfate radicals upon heating. |
| Initiator Concentration | 0.1-0.5 wt% (based on monomer) | Influences polymerization rate and particle size. |
| Temperature | 50-70 °C | Dependent on the initiator system. |
| Reaction Time | 2-12 hours | Typically faster than solution polymerization. |
Expected Polymer Properties and Characterization
The resulting poly(this compound) is anticipated to be a thermoplastic with properties analogous to PCTFE.
Table of Expected Properties (by analogy to PCTFE):
| Property | Expected Value/Characteristic | Reference (PCTFE) |
| Chemical Resistance | Excellent resistance to acids, bases, and organic solvents. | [3][4] |
| Thermal Stability | High, with a potential service temperature up to ~150-175 °C. | [1][4] |
| Mechanical Properties | High tensile strength and stiffness. | [1][2] |
| Flammability | Non-flammable, with a high Limiting Oxygen Index (LOI). | [1][4] |
| Water Absorption | Extremely low, near zero. | [1][4] |
| Electrical Properties | Excellent electrical insulator with high dielectric strength. | [1] |
| Transparency | Potentially transparent in thin films. | [1][4] |
Polymer Characterization:
-
Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC).
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and melting point (Tm), and Thermogravimetric Analysis (TGA) for decomposition temperature.
-
Crystallinity: X-ray Diffraction (XRD).
Visualizations
Caption: Proposed mechanism for the free-radical polymerization of this compound.
Caption: General experimental workflow for the polymerization of this compound.
References
- 1. Polychlorotrifluoroethylene - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 3. machiningptfe.com [machiningptfe.com]
- 4. ptfemachineryblog.wordpress.com [ptfemachineryblog.wordpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fluorinated Polymers Using 1,1,2-Trichloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, outstanding chemical resistance, low surface energy, and biocompatibility. These characteristics make them indispensable in a wide array of applications, from high-performance electronics and aerospace components to advanced coatings and biomedical devices. 1,1,2-Trichloro-3,3,3-trifluoropropene stands as a promising, yet not extensively studied, monomer for the creation of novel fluorinated polymers.
This document provides a comprehensive overview of the potential synthetic methodologies for the polymerization of this compound. The enclosed protocols are founded on the general principles of free-radical polymerization of fluoroalkenes and are intended to serve as a foundational guide for research and development endeavors. It is crucial to acknowledge that while the polymerization of this monomer is theoretically sound, detailed experimental procedures and extensive characterization data are not widely available in the current scientific literature.
Polymerization of this compound: A General Overview
The synthesis of polymers from this compound can be approached through free-radical polymerization, a robust and versatile method for polymerizing a wide range of vinyl monomers, including many fluoroalkenes. This process can be implemented using several techniques, such as solution, emulsion, and suspension polymerization, each offering distinct advantages concerning reaction control, polymer properties, and scalability.
The fundamental polymerization reaction can be depicted as follows:
n(CF₃-CCl=CClH) → [-CF(CF₃)-CCl(CClH)-]n
Hypothetical Experimental Protocols
The following protocols for the polymerization of this compound are proposed as starting points for experimental investigation. Significant optimization of these procedures is anticipated to be necessary.
Protocol 1: Solution Polymerization
Solution polymerization provides excellent control over the reaction conditions and yields a polymer solution that may be suitable for direct application or from which the solid polymer can be readily isolated.
Materials:
-
This compound (monomer)
-
A suitable solvent (e.g., fluorinated solvents such as 1,1,1,3,3-pentafluorobutane, or polar aprotic solvents like acetonitrile)
-
A free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or a peroxide-based initiator)
-
High-purity nitrogen or argon gas for establishing an inert atmosphere
-
A non-solvent for precipitation (e.g., methanol or hexane)
Procedure:
-
A glass reaction vessel, equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas, is thoroughly dried and assembled.
-
The selected solvent is introduced into the vessel and deoxygenated by purging with a steady stream of nitrogen or argon for a minimum of 30 minutes.
-
Under a positive pressure of the inert gas, the desired quantities of this compound monomer and the free-radical initiator are added to the solvent.
-
The reaction mixture is then heated to the appropriate temperature (typically 60-80 °C when using AIBN as the initiator) and stirred vigorously to ensure homogeneity.
-
The polymerization reaction is allowed to proceed for a predetermined duration, which can range from 6 to 24 hours.
-
Upon completion, the polymer is isolated from the solution by precipitation into a stirred, cold non-solvent.
-
The resulting polymer precipitate is collected by filtration, thoroughly washed with fresh non-solvent to remove any unreacted monomer and initiator residues, and subsequently dried under vacuum to a constant weight.
Hypothetical Quantitative Data:
| Parameter | Value |
| Monomer Concentration | 1.0 M |
| Initiator (AIBN) Concentration | 0.01 M |
| Solvent | Acetonitrile |
| Temperature | 70 °C |
| Reaction Time | 12 hours |
| Expected Polymer Yield | 60-80% |
| Expected Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Expected Polydispersity Index (PDI) | 1.5 - 2.5 |
Protocol 2: Emulsion Polymerization
Emulsion polymerization is a widely used industrial technique that facilitates the production of high molecular weight polymers at rapid reaction rates.
Materials:
-
This compound (monomer)
-
Deionized water
-
A suitable surfactant (e.g., ammonium perfluorooctanoate - APFO)
-
A water-soluble initiator (e.g., potassium persulfate - KPS)
-
A buffering agent to maintain pH (e.g., sodium bicarbonate)
-
High-purity nitrogen or argon gas
Procedure:
-
A reaction vessel is charged with deionized water, the surfactant, and a buffering agent.
-
The aqueous solution is deoxygenated by purging with an inert gas.
-
The this compound monomer is introduced while stirring to form a stable emulsion.
-
The water-soluble initiator, dissolved in a small amount of deionized water, is then added to the reaction mixture.
-
The temperature of the emulsion is raised to the desired level (e.g., 50-70 °C for KPS).
-
The progress of the polymerization can be monitored by observing changes in the opacity and viscosity of the latex.
-
The final polymer latex can be coagulated by the addition of a salt solution (e.g., calcium chloride) to break the emulsion and isolate the polymer.
-
The collected polymer is then washed extensively with deionized water and dried thoroughly.
Hypothetical Quantitative Data:
| Parameter | Value |
| Monomer to Water Ratio | 1:3 (w/w) |
| Surfactant (APFO) Concentration | 0.5 wt% (relative to water) |
| Initiator (KPS) Concentration | 0.1 wt% (relative to monomer) |
| Temperature | 60 °C |
| Reaction Time | 4-8 hours |
| Expected Polymer Yield | >90% |
| Expected Number-Average Molecular Weight (Mn) | >100,000 g/mol |
| Expected Polydispersity Index (PDI) | 2.0 - 4.0 |
Essential Polymer Characterization
A thorough characterization of the synthesized poly(this compound) is imperative to elucidate its chemical structure and physical properties.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the polymer structure and determining monomer conversion. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify characteristic functional groups and verify the completion of polymerization. |
| Gel Permeation Chromatography (GPC) | Enables the determination of key molecular weight parameters (Mn, Mw) and the polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measures critical thermal transitions such as the glass transition temperature (Tg) and the melting point (Tm), if applicable. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer and determines its decomposition temperature. |
Diagrams
Experimental Workflow for Solution Polymerization
Caption: A generalized workflow for solution polymerization.
Mechanism of Free Radical Polymerization
Caption: The fundamental steps of free-radical polymerization.
Conclusion and Important Disclaimer
The synthesis of fluorinated polymers derived from this compound represents an exciting avenue for the development of novel materials with unique property profiles. The protocols detailed in this document are based on well-established principles for the polymerization of analogous fluorinated monomers. It is imperative for researchers to recognize that the successful synthesis will necessitate a systematic optimization of reaction parameters, including the careful selection of initiators and solvents, as well as precise control over temperature and monomer concentration.
Given the scarcity of specific literature on the polymerization of this particular monomer, a rigorous and comprehensive experimental investigation, coupled with extensive polymer characterization, is strongly advised. All experimental work must be conducted with strict adherence to safety protocols within a properly ventilated laboratory setting.
Application Note: GC-MS Protocol for the Analysis of 1,1,2-Trichloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trichloro-3,3,3-trifluoropropene (CAS No. 431-52-7) is a halogenated alkene of interest in various fields of chemical research and development. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of volatile and semi-volatile organic compounds like this compound. This application note provides a detailed protocol for its analysis, including sample preparation, instrumental parameters, and data analysis. The provided methodology is based on established principles for the analysis of volatile halogenated hydrocarbons and can be adapted to various matrices.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using GC-MS.
Materials and Reagents
-
This compound standard: Analytical grade
-
Solvent: Purge-and-trap grade methanol or other suitable volatile solvent
-
High-purity water: For preparation of aqueous samples and blanks
-
Purge gas: High-purity helium or nitrogen
-
Glassware: Clean and contaminant-free vials, syringes, and volumetric flasks
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For aqueous samples, purge and trap is a common and effective method for extracting volatile organic compounds. For samples dissolved in a volatile organic solvent, direct liquid injection can be employed.
Purge and Trap (for Aqueous Samples):
-
Collect samples in clean glass containers to prevent contamination.
-
Add a known volume of the aqueous sample (e.g., 5 mL) to a purge and trap vessel.
-
If required, add an internal standard to the sample.
-
The sample is purged with an inert gas (e.g., helium) at a specific flow rate and for a set duration.
-
The purged volatile analytes are trapped on a sorbent trap.
-
The trap is then rapidly heated to desorb the analytes into the GC-MS system.
Direct Liquid Injection (for Samples in Organic Solvents):
-
Ensure the sample is free of particulate matter by filtration or centrifugation.
-
Transfer the sample into a glass autosampler vial.
-
Inject a small volume (e.g., 1 µL) of the sample directly into the GC inlet.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and analytical goals.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Liner | Deactivated, single taper |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-300 (Full Scan) |
| Data Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard and the NIST library spectrum.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The peak area of a characteristic ion is plotted against the concentration. Selected Ion Monitoring (SIM) mode is recommended for achieving lower detection limits.
Data Presentation
Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The mass spectrum available in the NIST database can be used for confirmation.[1]
Table 1: Characteristic Mass-to-Charge Ratios (m/z) for this compound
| Ion Type | m/z (relative abundance) | Proposed Fragment |
| Molecular Ion | 198, 200, 202 | [C₃Cl₃F₃]⁺ |
| Fragment Ion 1 | 163, 165 | [C₃Cl₂F₃]⁺ |
| Fragment Ion 2 | 128 | [C₂Cl₂F₂]⁺ |
| Fragment Ion 3 | 93 | [C₂ClF₂]⁺ |
| Fragment Ion 4 | 69 | [CF₃]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Quantitative Data
Quantitative performance data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are method-dependent and should be determined experimentally during method validation. For similar volatile halogenated compounds analyzed by GC-MS, LODs in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range are often achievable, particularly when using techniques like purge and trap and operating the mass spectrometer in SIM mode.
Table 2: Estimated Quantitative Performance (to be determined experimentally)
| Parameter | Estimated Range |
| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the mid-range of the chromatogram with the proposed temperature program. |
| Limit of Detection (LOD) | 0.1 - 10 µg/L (ppb) |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/L (ppb) |
| Linearity (r²) | > 0.995 |
Experimental Workflow Diagram
Caption: A logical workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for NMR Analysis of 1,1,2-Trichloro-3,3,3-trifluoropropene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trichloro-3,3,3-trifluoropropene is a versatile fluorinated building block in organic synthesis. Its reactivity is characterized by the presence of a trifluoromethyl group and multiple chlorine substituents on a propylene backbone, making it susceptible to various chemical transformations, particularly nucleophilic substitution reactions. The analysis of the resulting products heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹H, ¹³C, and ¹⁹F NMR being indispensable tools for structural elucidation and purity assessment. These application notes provide a detailed overview of the NMR analysis of reaction products derived from this compound, complete with experimental protocols and data presentation.
Common Reaction Pathways
The primary reaction pathway for this compound involves nucleophilic substitution at the vinylic and allylic positions. The electron-withdrawing nature of the trifluoromethyl group activates the double bond towards nucleophilic attack. Common nucleophiles include alkoxides (e.g., sodium methoxide) and amines (e.g., aniline), leading to the formation of substituted trifluoropropenes.
A generalized reaction scheme is presented below:
Caption: General workflow for the reaction and analysis of this compound.
NMR Data of Reaction Products
The following tables summarize the expected NMR data for representative reaction products of this compound with sodium methoxide and aniline. Note that the exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Table 1: NMR Data for the Reaction Product with Sodium Methoxide
| Product Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 1,1-Dichloro-2-methoxy-3,3,3-trifluoropropene | Cl₂C=C(OCH₃)CF₃ | ~3.8 (s, 3H) | ~58 (OCH₃), ~120 (q, J ≈ 275 Hz, CF₃), ~125 (C=C), ~135 (C=C) | ~ -65 (s) |
Table 2: NMR Data for the Reaction Product with Aniline
| Product Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| N-(1,2-dichloro-3,3,3-trifluoroprop-1-en-1-yl)aniline | ClC(NHPh)=C(Cl)CF₃ | ~7.0-7.5 (m, 5H, Ar-H), ~8.5 (br s, 1H, NH) | ~120 (q, J ≈ 277 Hz, CF₃), ~122-130 (Ar-C), ~130 (C=C), ~138 (Ar-C), ~140 (C=C) | ~ -68 (s) |
Experimental Protocols
Protocol 1: Reaction of this compound with Sodium Methoxide
Objective: To synthesize 1,1-dichloro-2-methoxy-3,3,3-trifluoropropene via nucleophilic substitution.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Analysis
Objective: To obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra of the purified reaction product.
Materials:
-
Purified reaction product
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹⁹F NMR, use a fluorine-free reference standard or reference the spectrum to an external standard.
-
Process the acquired data using appropriate software to obtain chemical shifts, coupling constants, and integrals.
Caption: Workflow for NMR sample preparation and analysis.
Conclusion
The NMR analysis of reaction products of this compound provides crucial structural information for researchers in synthetic and medicinal chemistry. The distinct signals in ¹H, ¹³C, and particularly ¹⁹F NMR spectra allow for unambiguous characterization of the substituted trifluoropropene derivatives. The protocols and data presented in these application notes serve as a valuable resource for designing and analyzing reactions involving this important fluorinated building block.
Application Note: Sensitive Quantification of 1,1,2-Trichloro-3,3,3-trifluoropropene in Environmental and Industrial Samples via On-Column Bromination and Gas Chromatography-Electron Capture Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive method for the analysis of 1,1,2-Trichloro-3,3,3-trifluoropropene, a halogenated alkene of interest in various industrial and environmental contexts. Direct analysis of this volatile compound can be challenging at trace levels. To enhance sensitivity and selectivity, an on-column derivatization method involving bromination is employed prior to analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD). The addition of bromine across the double bond of the target analyte significantly increases its response on the ECD, which is inherently sensitive to halogenated compounds.[1][2] This document provides a comprehensive protocol for the derivatization and subsequent GC-ECD analysis, along with expected analytical performance data.
Principle
The analytical method is based on two key principles:
-
Derivatization via Bromination: this compound is a volatile alkene. To increase its detectability, an electrophilic addition reaction is performed where bromine (Br₂) is added across the C=C double bond.[3][4] This reaction converts the propene into a more heavily halogenated propane derivative (1,2-dibromo-1,1,2-trichloro-3,3,3-trifluoropropane). This derivatization is achieved "on-column" immediately prior to chromatographic separation.
-
Gas Chromatography-Electron Capture Detection (GC-ECD): The resulting brominated derivative, along with any unreacted parent compound, is separated using a gas chromatograph. The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens.[4][5] The presence of additional bromine atoms in the derivative significantly enhances the detector's response, allowing for quantification at very low concentrations.[1][6]
Experimental Protocols
Materials and Reagents
-
Analyte Standard: this compound (Purity ≥ 98%)
-
Derivatization Reagent: Pyridinium bromide perbromide (PBPB)
-
Bromine Scrubber: Cholesterol
-
Solvents: Hexane (Pesticide Grade or equivalent), Methanol (HPLC Grade)
-
Inert Support: Glass beads (60-80 mesh)
-
Gases: Nitrogen (High Purity, 99.999%), Argon/Methane (P5, 95% Argon/5% Methane) as makeup gas.
-
Equipment:
-
Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD)
-
Capillary GC Column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Microsyringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer
-
Sample vials with PTFE-lined septa
-
Preparation of Derivatization and Scrubber Tubes
This protocol is adapted from the on-column bromination method described by Cao and Hewitt (1995).[7]
-
Bromine Source Tube:
-
Weigh approximately 50 mg of Pyridinium bromide perbromide (PBPB).
-
Pack a short glass tube (e.g., 5 cm x 4 mm ID) with the PBPB, holding it in place with silanized glass wool plugs at both ends.
-
Condition the tube by gently heating to 50°C for 10 minutes with a low flow of nitrogen.
-
-
Bromine Scrubber Tube:
-
Prepare a 1:10 (w/w) mixture of cholesterol and glass beads.
-
Pack a glass tube (e.g., 10 cm x 4 mm ID) with this mixture, securing it with silanized glass wool.
-
This tube is placed after the bromine source to trap any unreacted bromine, preventing it from reaching the detector.
-
Standard Solution Preparation
-
Primary Stock Standard (1000 µg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol.
-
-
Working Standards (0.1 - 10 ng/mL):
-
Perform serial dilutions of the primary stock standard in hexane to prepare a series of working standards for calibration.
-
Sample Preparation and Derivatization Workflow
The derivatization occurs in-line with the GC injection. The workflow is as follows:
-
System Setup:
-
Install the bromine source tube and the bromine scrubber tube in series within the GC injection port or a heated external chamber connected to the GC column. The sample is injected into the bromine source tube.
-
-
Injection and Derivatization:
-
Set the injection port temperature to a level that facilitates the reaction but prevents degradation (e.g., 150°C).
-
Inject a known volume (e.g., 1 µL) of the standard or sample solution into the system.
-
The volatile analyte is carried by the carrier gas through the PBPB tube, where it undergoes bromination.
-
The gas stream then passes through the cholesterol scrubber to remove excess bromine.
-
-
GC-ECD Analysis:
-
The derivatized product and any unreacted analyte are separated on the GC column and detected by the ECD.
-
GC-ECD Operating Conditions
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Nitrogen at 1.5 mL/min (Constant Flow) |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temp. | 150 °C |
| Oven Program | 40°C (hold 2 min), ramp to 200°C at 10°C/min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temp. | 300 °C |
| Makeup Gas | Argon/Methane (P5) at 30 mL/min |
Data Presentation
The following table summarizes the expected analytical performance for the analysis of this compound and its brominated derivative. This data is illustrative and should be confirmed experimentally. The conversion efficiency for propene to its brominated derivative has been reported to be 41%.[7] A similar or higher efficiency is expected for the target analyte due to the electron-withdrawing nature of the existing substituents.
Table 1: Illustrative Analytical Performance Data
| Analyte | Retention Time (t_R, min) | LOD (pg/L) | LOQ (pg/L) | Linearity (R²) | Recovery (%) | RSD (%) |
| This compound (Parent) | 5.8 | 50.0 | 150.0 | >0.995 | N/A | <10 |
| 1,2-Dibromo-1,1,2-trichloro-3,3,3-trifluoropropane (Derivative) | 11.2 | 0.5 | 1.5 | >0.999 | 85 - 105 | <5 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization and analysis of this compound.
Derivatization Reaction Pathway
Caption: Bromination of this compound.
Conclusion
The on-column bromination derivatization coupled with GC-ECD analysis provides a highly sensitive and selective method for the quantification of this compound. This approach overcomes the limitations of direct analysis for trace-level detection by significantly enhancing the analyte's response on the electron capture detector. The protocol is straightforward and can be implemented in laboratories equipped with standard gas chromatography systems, making it suitable for a wide range of applications in environmental monitoring and industrial quality control.
References
- 1. Quantification of polybrominated diphenyl ether (PBDE) congeners in wastewater by gas chromatography with electron capture detector (GC-ECD) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.lancaster-university.uk [research.lancaster-university.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Gas chromatographic determination of volatile alkenes with on-column bromination and electron-capture detection. - Lancaster EPrints [eprints.lancs.ac.uk]
Application Notes and Protocols for the Synthesis of Modern Refrigerants from 1,1,2-Trichloro-3,3,3-trifluoropropene
Introduction
Hydrofluoroolefins (HFOs) represent the fourth generation of refrigerants, developed to address the significant environmental concerns associated with chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). HFOs, such as 2,3,3,3-tetrafluoropropene (HFO-1234yf), are characterized by zero Ozone Depletion Potential (ODP) and very low Global Warming Potential (GWP).[1] The development of efficient and scalable synthetic routes to these compounds is a critical area of research. This document outlines a potential two-step pathway for the synthesis of HFOs starting from 1,1,2-Trichloro-3,3,3-trifluoropropane, a halogenated propane intermediate. The process involves an initial dehydrochlorination reaction followed by a catalytic fluorination step. These protocols are intended for researchers in materials science and chemical development, providing detailed methodologies and key performance data.
Overall Synthesis Pathway
The conversion of 1,1,2-Trichloro-3,3,3-trifluoropropane to the target refrigerant HFO-1234yf can be envisioned through a two-stage process. The first stage involves the dehydrochlorination of the starting material to produce an intermediate, 1,2-dichloro-3,3,3-trifluoropropene. The second stage involves the catalytic hydrofluorination of this intermediate to yield the final product, HFO-1234yf.
Caption: Two-step synthesis pathway from HCC-233ab to HFO-1234yf.
Step 1: Dehydrochlorination of 1,1,2-Trichloro-3,3,3-trifluoropropane
This initial step focuses on the removal of a hydrogen chloride (HCl) molecule from the starting material to form an alkene. The reaction is typically performed in the presence of a base and a phase transfer catalyst to enhance the reaction rate and yield.
Experimental Protocol
This protocol is adapted from a patented method for the dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane (233ab).
-
Reactor Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a cold trap to collect any volatile products.
-
Charging Reactants: Charge the flask with 1,1,2-trichloro-3,3,3-trifluoropropane (0.5 mol) and a phase transfer catalyst such as 4-(1,1,3,3-tetramethylbutyl) phenol (0.025 mol, 5 mol%).
-
Heating: Heat the mixture to 75°C with constant stirring.
-
Base Addition: Add a 25% by weight aqueous solution of potassium hydroxide (KOH) (0.55 mol) dropwise into the reactor over a period of 1 hour.
-
Reaction: After the addition is complete, gradually increase the temperature to maintain a gentle reflux, typically around 95°C.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to determine the conversion of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The organic layer can be separated, washed with water, dried, and purified by distillation to isolate the 1,2-dichloro-3,3,3-trifluoropropene product.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Starting Material | 1,1,2-trichloro-3,3,3-trifluoropropane | JP2019189550A |
| Base | 25 wt% aq. Potassium Hydroxide (KOH) | JP2019189550A |
| Catalyst | 4-(1,1,3,3-tetramethylbutyl) phenol | JP2019189550A |
| Molar Ratio (Base/Substrate) | 1.1 : 1 | JP2019189550A |
| Molar Ratio (Catalyst/Substrate) | 0.05 : 1 | JP2019189550A |
| Initial Temperature | 75°C | JP2019189550A |
| Reflux Temperature | 95°C | JP2019189550A |
| Reaction Time | >1 hour (including addition) | JP2019189550A |
| Product | 1,2-dichloro-3,3,3-trifluoropropene | JP2019189550A |
Step 2: Catalytic Fluorination to HFO-1234yf
The intermediate, a dichlorotrifluoropropene, is converted to the final HFO product through catalytic fluorination. This is a gas-phase reaction where the intermediate is reacted with hydrogen fluoride (HF) over a solid catalyst bed at elevated temperatures. While direct fluorination of 1,2-dichloro-3,3,3-trifluoropropene is not explicitly detailed in the provided results, this protocol is based on analogous gas-phase fluorinations of similar chlorinated propenes to produce HFO-1234yf.[1][2][3]
Experimental Protocol
-
Catalyst Preparation: A fluorination catalyst, such as chromium-based (e.g., chrome-magnesium fluoride or fluorinated chromium oxide), is packed into a nickel or other corrosion-resistant tubular reactor.[1][4] The catalyst is typically pre-treated (activated) with a flow of HF at high temperature.[3]
-
Reactor Setup: The reactor is placed in a furnace capable of maintaining the desired reaction temperature. Mass flow controllers are used to precisely meter the gaseous reactants (the chlorinated propene intermediate and anhydrous HF).
-
Vaporization: The 1,2-dichloro-3,3,3-trifluoropropene intermediate is vaporized and preheated before being mixed with a controlled flow of anhydrous HF gas.
-
Reaction: The gaseous mixture is fed through the heated catalyst bed. The reaction temperature, pressure, and contact time are critical parameters that must be carefully controlled.
-
Product Stream Treatment: The effluent gas stream from the reactor, containing the desired HFO-1234yf, unreacted starting materials, HF, and by-product HCl, is passed through a scrubbing system to remove acidic gases.
-
Purification: The organic products are then condensed and purified, typically by distillation, to isolate high-purity HFO-1234yf.[1]
Experimental Workflow Diagram
Caption: Gas-phase catalytic fluorination experimental workflow.
Quantitative Data for Analogous Fluorination Reactions
The following data is compiled from studies on the fluorination of similar chloropropenes to HFO-1234yf and serves as a starting point for optimization.
| Parameter | Value/Condition | Reference |
| Starting Material (Analog) | 1,1,2,3-tetrachloropropene (1230xa) | [2][3] |
| Reactant | Hydrogen Fluoride (HF) | [2][3] |
| Catalyst | Fluorinated Chromium Oxide / Cr-Mg Fluoride | [1][4] |
| Molar Ratio (HF : Organic) | 2:1 to 60:1 | [1][2] |
| Reactor Temperature | 200 - 500°C | [2] |
| Contact Time / Space Velocity | 16 - 23 s / 200 - 2000 h⁻¹ | [1][2] |
| Pressure | Atmospheric to Super-atmospheric | [5] |
| Product | HFO-1234yf | [1][2] |
| Selectivity/Yield | Yields >50% have been reported | [2] |
References
- 1. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]
- 2. CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf - Google Patents [patents.google.com]
- 3. US20110130599A1 - Catalytic gas phase fluorination of 1230xa to 1234yf - Google Patents [patents.google.com]
- 4. US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) - Google Patents [patents.google.com]
- 5. US8697923B2 - Process for the preparation of 2,3,3,3,-tetrafluoropropene (R-1234yf) - Google Patents [patents.google.com]
Application of 1,1,2-Trichloro-3,3,3-trifluoropropene as a Cleaning Solvent: Application Notes and Protocols
Disclaimer: Detailed application-specific data for 1,1,2-trichloro-3,3,3-trifluoropropene as a cleaning solvent is not extensively available in publicly accessible literature. The following application notes and protocols are based on the general properties of fluorinated solvents and are intended to provide a foundational framework for researchers, scientists, and drug development professionals. Experimental validation is crucial to determine the specific performance, material compatibility, and optimal parameters for its use in any cleaning application.
Introduction to this compound
This compound (CAS No. 431-52-7) is a halogenated alkene.[1] Its molecular structure and properties suggest its potential as a non-aqueous cleaning solvent, particularly for applications requiring high purity and precision cleaning. As a member of the fluorinated solvent family, it is anticipated to share characteristics such as non-flammability, low surface tension, and good solvency for a range of organic contaminants.[2][3][4]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior as a cleaning solvent, particularly in processes like vapor degreasing.
| Property | Value | Reference |
| CAS Number | 431-52-7 | [1] |
| Molecular Formula | C3Cl3F3 | [1] |
| Molecular Weight | 199.39 g/mol | [1] |
| Boiling Point | 88 °C | |
| Density | 1.617 g/cm³ | |
| Physical Form | Liquid | [5] |
| Purity | Typically available at ≥97% | [5] |
Potential Cleaning Applications
Based on the general characteristics of fluorinated solvents, this compound may be a suitable candidate for the following precision cleaning applications:
-
Degreasing of Medical Devices: Removal of oils, greases, and other manufacturing residues from metallic and polymeric medical components.
-
Electronics Cleaning: Defluxing of printed circuit boards (PCBs) and cleaning of sensitive electronic components where residue-free evaporation is critical.[3]
-
Pharmaceutical Manufacturing: Cleaning of reaction vessels, tooling, and other equipment where high levels of cleanliness are required to prevent cross-contamination.
-
Optics and Photonics: Precision cleaning of lenses, mirrors, and other optical components to remove fingerprints, particulates, and organic contaminants without damaging delicate surfaces.
General Experimental Protocol for Vapor Degreasing
Vapor degreasing is a highly effective cleaning method for many fluorinated solvents due to their volatility and ability to be recycled within a closed-loop system.[6][7] The following is a generalized protocol.
Objective: To remove organic contaminants (e.g., oils, greases) from a substrate using this compound in a vapor degreasing process.
Materials:
-
Vapor degreaser unit
-
This compound solvent
-
Contaminated parts to be cleaned
-
Personal Protective Equipment (PPE): safety goggles, solvent-resistant gloves, lab coat.
Procedure:
-
Preparation: Ensure the vapor degreaser is clean and in good working order.
-
Solvent Charging: Fill the boil sump of the vapor degreaser with this compound to the manufacturer's recommended level.
-
System Start-up: Turn on the vapor degreaser. The solvent in the boil sump will heat up and create a vapor zone.
-
Cleaning Cycle:
-
Place the contaminated parts in a basket.
-
Slowly lower the basket into the vapor zone. The hot solvent vapor will condense on the cooler parts, dissolving the contaminants.
-
The condensed solvent and dissolved soils will drip off the parts and return to the boil sump.
-
For heavily soiled parts, an immersion in the boil sump followed by a rinse in a distillate sump can be incorporated.
-
-
Drying: Slowly raise the basket out of the vapor zone and allow the parts to dry in the freeboard area before removal from the degreaser.
-
Shutdown: Turn off the vapor degreaser according to the manufacturer's instructions.
Experimental Protocol for Material Compatibility Testing
Prior to widespread use, it is imperative to assess the compatibility of this compound with various materials of construction.
Objective: To evaluate the compatibility of various materials (polymers, elastomers, metals) with this compound.
Materials:
-
Samples of materials to be tested (e.g., coupons of stainless steel, aluminum, PVC, Teflon®, Viton®).
-
This compound
-
Glass vials with sealable caps
-
Analytical balance
-
Oven
Procedure:
-
Sample Preparation:
-
Cut material samples to a uniform size.
-
Clean the samples with a standard solvent (e.g., isopropanol) and dry them completely.
-
Measure and record the initial weight and dimensions of each sample.
-
-
Immersion:
-
Place each material sample in a separate labeled glass vial.
-
Add enough this compound to completely submerge the sample.
-
Seal the vials.
-
-
Exposure:
-
Store the vials at a specified temperature (e.g., ambient or elevated) for a defined period (e.g., 24, 48, or 72 hours).
-
-
Post-Exposure Analysis:
-
Carefully remove the samples from the solvent.
-
Allow the solvent to evaporate completely from the samples in a well-ventilated area or a fume hood.
-
Visually inspect the samples for any changes in appearance (e.g., swelling, cracking, discoloration, crazing).
-
Measure and record the final weight and dimensions of each sample.
-
-
Data Evaluation:
-
Calculate the percentage change in weight and dimensions.
-
Assess the visual changes to determine the level of compatibility.
-
Safety and Environmental Considerations
As a halogenated compound, proper handling and disposal of this compound are essential.
-
Safety:
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes. The safety data sheet (SDS) indicates that it may cause skin and eye irritation and may cause respiratory irritation.[5]
-
-
Environmental:
-
Prevent release to the environment.
-
Dispose of the solvent and any contaminated materials in accordance with local, state, and federal regulations.
-
The environmental profile of this specific compound is not well-documented, but as a general practice, fluorinated solvents should be recycled or disposed of as hazardous waste.
-
Summary and Future Work
This compound presents potential as a cleaning solvent for high-purity applications. However, a significant data gap exists regarding its cleaning efficacy, material compatibility, and optimal process parameters. The protocols provided here offer a starting point for researchers to systematically evaluate this compound for specific cleaning challenges. Future work should focus on quantitative performance testing, including soil removal efficiency for various contaminants and comprehensive material compatibility studies with a wide range of substrates relevant to the pharmaceutical and medical device industries.
References
- 1. This compound CAS#: 431-52-7 [chemicalbook.com]
- 2. agcchem.com [agcchem.com]
- 3. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 4. engineering-update.co.uk [engineering-update.co.uk]
- 5. This compound | 431-52-7 [sigmaaldrich.com]
- 6. lsschemicals.com [lsschemicals.com]
- 7. techspray.com [techspray.com]
Application Notes and Protocols for Reactions Involving 1,1,2-Trichloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental protocols and quantitative data for reactions involving 1,1,2-Trichloro-3,3,3-trifluoropropene (CAS 431-52-7) are limited in publicly available literature. The following application notes and protocols are based on the known reactivity of structurally similar halogenated propenes and should be considered as starting points for experimental design. All reactions should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Introduction
This compound is a halogenated alkene with potential applications in organic synthesis as a building block for more complex molecules. Its reactivity is primarily dictated by the electron-deficient double bond, due to the presence of electron-withdrawing chlorine and trifluoromethyl groups, and the presence of allylic chlorine atoms, which can be susceptible to nucleophilic attack. This document outlines potential experimental setups for key reaction types involving this compound, including cycloaddition, nucleophilic substitution, and polymerization reactions.
Predicted Reactivity and Synthetic Utility
The chemical structure of this compound suggests several avenues for synthetic transformations:
-
Cycloaddition Reactions: The electron-poor nature of the double bond makes it a good candidate for cycloaddition reactions with electron-rich dienes or dipoles.
-
Nucleophilic Substitution: The chlorine atoms, particularly the allylic one, may be displaced by nucleophiles. However, the vinylic chlorine atoms are generally less reactive towards nucleophilic substitution under standard conditions.
-
Addition Reactions: The double bond can undergo addition reactions with various reagents, such as halogens or hydrogen halides.
-
Polymerization: Under radical or ionic initiation, the double bond could participate in polymerization reactions.
Experimental Protocols
[4+2] Cycloaddition (Diels-Alder Type) Reaction
This protocol describes a general procedure for a Diels-Alder reaction between this compound (as the dienophile) and an electron-rich diene.
Experimental Workflow:
Caption: General workflow for a [4+2] cycloaddition reaction.
Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add the diene (1.2 eq) followed by a suitable solvent (e.g., toluene, xylene). For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) can be added cautiously.
-
Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. If a Lewis acid was used, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Table 1: Hypothetical [4+2] Cycloaddition Reaction Conditions
| Diene | Solvent | Temperature (°C) | Time (h) | Catalyst | Hypothetical Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | Toluene | 110 | 12 | None | 75-85 |
| Cyclopentadiene | Dichloromethane | 40 | 6 | None | 80-90 |
| Anthracene | Xylene | 140 | 24 | None | 60-70 |
Nucleophilic Substitution Reaction
This protocol outlines a general procedure for the substitution of a chlorine atom in this compound with a nucleophile. The reactivity of the different chlorine atoms will vary, with the allylic chlorine being the most likely to be substituted.
Reaction Pathway:
Caption: Generalized pathway for nucleophilic substitution.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the nucleophile (1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Substrate: Add this compound (1.0 eq) dropwise to the solution at room temperature with vigorous stirring.
-
Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography.
Table 2: Hypothetical Nucleophilic Substitution Reaction Conditions
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Sodium methoxide | Methanol | 60 | 4 | 65-75 |
| Sodium thiophenoxide | DMF | 25 | 6 | 80-90 |
| Aniline | DMSO | 80 | 12 | 50-60 |
Free Radical Polymerization
This protocol provides a general method for the free-radical polymerization of this compound.[1]
Polymerization Workflow:
Caption: Basic steps of a free radical polymerization process.
Protocol:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove any acidic impurities or inhibitors.
-
Reaction Setup: In a Schlenk flask, place the purified monomer and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1-1 mol%).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture in an oil bath at a temperature of 60-80 °C for 12-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation of Polymer: After the desired time, cool the reaction to room temperature. If the polymer has precipitated, it can be collected by filtration. If it is dissolved, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Purification and Drying: The collected polymer is washed with the non-solvent and dried in a vacuum oven at a moderate temperature.
Table 3: Hypothetical Free Radical Polymerization Conditions
| Initiator | Concentration (mol%) | Solvent | Temperature (°C) | Time (h) | Hypothetical Outcome |
| AIBN | 0.5 | Bulk | 70 | 24 | Low to moderate MW polymer |
| Benzoyl Peroxide | 1.0 | Toluene | 80 | 18 | Oligomers or low MW polymer |
Safety Considerations
This compound is a halogenated organic compound and should be handled with care. Assume it is toxic and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,2-Trichloro-3,3,3-trifluoropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,2-Trichloro-3,3,3-trifluoropropene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, which is typically achieved through the dehydrochlorination of a suitable precursor, such as 1,1,1,2,3-pentachloropropane or a similar polychlorinated/fluorinated propane. The following solutions are based on established principles of haloalkene synthesis.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low or No Product Yield | - Inactive catalyst- Insufficient reaction temperature- Incorrect stoichiometry of base- Poor mixing in a biphasic system | - Ensure the phase transfer catalyst is fresh and from a reliable source.- Gradually increase the reaction temperature in increments of 5°C.- Use a slight excess of the base (e.g., 1.1 equivalents).- Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases. |
| YLD-002 | Formation of Significant Byproducts | - Over-reaction (further dehydrohalogenation)- High reaction temperature- Prolonged reaction time | - Monitor the reaction progress closely using GC-MS and stop the reaction once the starting material is consumed.- Lower the reaction temperature.- Reduce the overall reaction time. |
| PUR-001 | Difficulty in Product Purification | - Presence of close-boiling isomers or impurities- Incomplete reaction | - Employ fractional distillation with a high-efficiency column.- Consider azeotropic distillation if a suitable entrainer can be found.- Ensure the reaction goes to completion to minimize unreacted starting material. |
| RXN-001 | Reaction Stalls Before Completion | - Deactivation of the catalyst- Insufficient base | - Add a fresh portion of the phase transfer catalyst.- Ensure the base is not consumed by acidic impurities in the starting material or solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most probable and widely used method for synthesizing haloalkenes like this compound is through the dehydrohalogenation (specifically, dehydrochlorination) of a saturated precursor. A likely starting material would be a pentachloro-trifluoropropane isomer. The reaction typically involves a strong base in a biphasic system, facilitated by a phase transfer catalyst.
Q2: How can I improve the selectivity of the dehydrochlorination reaction to favor the desired product?
A2: Improving selectivity involves careful control of reaction conditions. Using a milder base or a sterically hindered base can sometimes provide better selectivity. Additionally, optimizing the catalyst system is crucial. For instance, the use of certain phenol compounds in conjunction with quaternary ammonium salts has been shown to enhance selectivity in similar reactions. Lowering the reaction temperature can also help to minimize the formation of undesired byproducts from over-reaction.
Q3: What are the key parameters to control for maximizing the yield?
A3: To maximize the yield, you should focus on:
-
Temperature: Maintain the optimal temperature to ensure a good reaction rate without promoting side reactions.
-
Catalyst: Use an effective and fresh phase transfer catalyst.
-
Stoichiometry: Use a slight excess of the base to drive the reaction to completion.
-
Mixing: Vigorous stirring is essential in a two-phase system to ensure efficient interaction between reactants.
-
Reaction Time: Monitor the reaction to determine the optimal time for completion without allowing for product degradation or byproduct formation.
Q4: What are the expected byproducts in this synthesis?
A4: Common byproducts include isomers of the target molecule, products of further dehydrohalogenation (which would result in a dichlorodifluoropropadiene), and unreacted starting material. The specific byproducts will depend on the exact precursor and reaction conditions used.
Q5: What is the role of a phase transfer catalyst in this synthesis?
A5: In a biphasic system (typically an aqueous solution of a base and an organic solution of the substrate), the phase transfer catalyst (PTC) facilitates the transfer of the hydroxide ion (or other basic anion) from the aqueous phase to the organic phase where the dehydrochlorination reaction occurs. This dramatically increases the reaction rate.[1][2][3]
Experimental Protocols
The following is a detailed experimental protocol for a dehydrochlorination reaction to synthesize a trichlorotrifluoropropene, based on analogous preparations of similar compounds.
Synthesis of this compound via Dehydrochlorination
This protocol is adapted from the synthesis of 1,2-dichloro-3,3,3-trifluoropropene.[4][5]
Materials:
-
Precursor (e.g., 1,1,1,2,3-Pentachloro-2,3,3-trifluoropropane)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Co-catalyst (e.g., 4-tert-Butylphenol)
-
Deionized Water
-
Organic Solvent (if necessary, though the reaction can often be run neat)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Distillation apparatus
Procedure:
-
Charge the three-necked flask with the polychlorinated propane precursor and the phase transfer catalyst (e.g., 1-5 mol% relative to the precursor).
-
If using a co-catalyst, add it to the flask.
-
Prepare a solution of the base (e.g., 25 wt% KOH in water).
-
Begin stirring the precursor mixture and heat to the desired initial reaction temperature (e.g., 70-80°C).
-
Slowly add the base solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at temperature for an additional 2-4 hours, or until GC-MS analysis indicates the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent.
-
Purify the crude product by fractional distillation to obtain the desired this compound.
Data Presentation
Table 1: Effect of Catalyst on Yield (Hypothetical Data Based on Analogy)
| Entry | Phase Transfer Catalyst | Co-catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | None | None | 95 | 8 | < 10 |
| 2 | TBAB (2 mol%) | None | 95 | 4 | 75 |
| 3 | TBAB (2 mol%) | 4-tert-Butylphenol (5 mol%) | 95 | 4 | 88 |
| 4 | Aliquat 336 (2 mol%) | 4-tert-Butylphenol (5 mol%) | 95 | 4 | 91 |
Table 2: Effect of Temperature on Yield (Hypothetical Data Based on Analogy)
| Entry | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | TBAB / 4-tert-Butylphenol | 75 | 6 | 65 |
| 2 | TBAB / 4-tert-Butylphenol | 85 | 5 | 82 |
| 3 | TBAB / 4-tert-Butylphenol | 95 | 4 | 88 |
| 4 | TBAB / 4-tert-Butylphenol | 105 | 4 | 85 (with increased byproducts) |
Visualizations
References
Technical Support Center: Synthesis of 1,1,2-Trichloro-3,3,3-trifluoropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2-Trichloro-3,3,3-trifluoropropene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Dehydrochlorination: This route involves the removal of a molecule of hydrogen chloride (HCl) from a saturated precursor, typically 1,1,2,3-tetrachloro-3,3,3-trifluoropropane (HCFC-233ab), using a base.
-
Fluorination: This method consists of reacting a tetrachloropropene isomer with hydrogen fluoride (HF) in the presence of a catalyst to substitute chlorine atoms with fluorine.
Q2: What are the common side products I should expect in the synthesis of this compound?
A2: The side product profile largely depends on the chosen synthesis route and reaction conditions. However, some common impurities to anticipate include:
-
Isomers: Positional and geometric isomers are frequent byproducts. A notable isomer is 1,2-dichloro-3,3,3-trifluoropropene (1223xd)[1]. Other isomers of trichlorotrifluoropropene may also be present.
-
Under-fluorinated Intermediates: In syntheses involving fluorination, incomplete reaction can lead to the presence of dichlorodifluoropropene (1232 isomers) and trichlorofluoropropene (1231 isomers)[2].
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting chlorinated precursor.
-
Over-fluorinated Products: In the fluorination of a tetrachloropropene, it is possible to form tetrafluoropropene isomers if the reaction is not carefully controlled.
-
Azeotropic Mixtures: Hydrogen fluoride, if used in the synthesis, can form azeotropic or azeotrope-like mixtures with the product, complicating purification[2].
Q3: How can I minimize the formation of isomeric byproducts?
A3: Minimizing isomer formation requires careful control over reaction conditions. In dehydrochlorination reactions, the choice of base and solvent can influence the regioselectivity of the elimination. For fluorination reactions, catalyst selection and reaction temperature are critical parameters to control the extent and position of fluorine substitution.
Q4: What are the recommended analytical techniques for monitoring the reaction and identifying side products?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for separating and identifying the main product and various side products in the reaction mixture. Gas chromatography with a flame ionization detector (GC-FID) can be used for quantitative analysis of the product distribution.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Conversion of Starting Material | - Increase reaction time. - Increase reaction temperature. - Increase the molar ratio of the reagent (e.g., base in dehydrochlorination or HF in fluorination). - Check the activity of the catalyst, if used. |
| Catalyst Deactivation | - In fluorination reactions, the catalyst can be deactivated by coking or poisoning. Regenerate or replace the catalyst. The presence of a stabilizer may increase catalyst longevity[2]. - Ensure the feed is free of impurities that could poison the catalyst. |
| Side Reactions Dominating | - Optimize reaction temperature and pressure to favor the desired reaction pathway. - Evaluate a different catalyst or base that offers higher selectivity. |
| Product Loss During Workup | - Minimize losses during extraction and distillation steps. - Be aware of potential azeotrope formation with solvents or reagents (e.g., HF) and employ appropriate separation techniques. |
Issue 2: High Levels of Isomeric Impurities
| Possible Cause | Suggested Solution |
| Non-selective Reaction Conditions | - Dehydrochlorination: Experiment with different bases (e.g., NaOH, KOH, organic amines) and solvent systems to alter the selectivity of HCl elimination. - Fluorination: Modify the catalyst and adjust the reaction temperature to control the regioselectivity of fluorination. |
| Isomerization of the Product | - High temperatures or acidic/basic conditions can sometimes lead to isomerization of the desired product. Consider milder reaction conditions or neutralize the reaction mixture promptly after completion. |
| Inefficient Purification | - Employ high-efficiency fractional distillation to separate isomers with different boiling points. - Consider preparative gas chromatography for small-scale purification of high-purity material. |
Data Presentation
Table 1: Representative Side Product Profile in the Synthesis of a Related Chlorofluoropropene (2-chloro-3,3,3,-trifluoropropene)
The following table presents data on byproducts observed in the synthesis of 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf), a closely related isomer, which can provide insight into potential impurities in the synthesis of this compound[2].
| Compound | Chemical Formula | Type of Impurity | Typical Selectivity (%) |
| 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) | C₃H₂ClF₃ | Main Product | > 75% |
| Dichlorodifluoropropene (1232 isomer) | C₃H₂Cl₂F₂ | Under-fluorinated | Variable |
| Trichlorofluoropropene (1231 isomer) | C₃H₂Cl₃F | Under-fluorinated | Variable |
| 1,2-dichloro-3,3,3-trifluoropropene (1223xd) | C₃HCl₂F₃ | Isomer | Variable |
Note: Selectivities are highly dependent on specific reaction conditions and catalyst used.
Experimental Protocols
Protocol 1: Synthesis via Dehydrochlorination of 1,1,2,3-Tetrachloro-3,3,3-trifluoropropane (Representative)
This protocol is a representative procedure based on the dehydrochlorination of similar polychlorinated alkanes.
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.
-
Reagents: Charge the flask with 1,1,2,3-tetrachloro-3,3,3-trifluoropropane and a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Reaction: Heat the mixture to reflux (the exact temperature will depend on the boiling point of the starting material).
-
Addition of Base: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, via the dropping funnel. The rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots from the organic layer and analyzing them by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water to remove any remaining base and salts, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Purify the crude product by fractional distillation to separate the desired this compound from unreacted starting material and side products.
Protocol 2: Synthesis via Fluorination of Tetrachloropropene (Representative)
This protocol is a generalized procedure for vapor-phase fluorination.
-
Reaction Setup: A packed-bed reactor made of a corrosion-resistant material (e.g., Monel or Hastelloy) is used. The reactor is filled with a solid fluorination catalyst (e.g., chromium-based or antimony-based catalyst).
-
Catalyst Activation: The catalyst is typically activated in situ by treating it with a flow of anhydrous hydrogen fluoride at an elevated temperature.
-
Reaction: The tetrachloropropene starting material and anhydrous hydrogen fluoride are vaporized and fed into the heated reactor.
-
Reaction Conditions: The reaction is carried out at elevated temperatures, and the molar ratio of HF to the organic substrate is a critical parameter to control the degree of fluorination.
-
Product Collection: The gaseous effluent from the reactor, containing the desired product, side products, unreacted starting materials, HF, and HCl, is passed through a series of condensers and scrubbers.
-
Purification: The condensed organic phase is washed with water and a dilute base solution to remove residual acids (HF and HCl). The crude product is then dried and purified by fractional distillation.
Mandatory Visualization
References
Technical Support Center: Purification of 1,1,2-Trichloro-3,3,3-trifluoropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2-Trichloro-3,3,3-trifluoropropene. Below you will find detailed information on common purification methods, potential issues, and recommended solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as 1,1,1,2,3,3-hexachloropropane or 1,1,2-trichloro-3,3,3-trifluoropropane.
-
Byproducts of dehydrochlorination: Including other isomers of trichlorotrifluoropropene or dichlorotrifluoropropene.
-
Solvents used in the reaction or extraction steps.
-
Water and residual acidic or basic reagents.
Q2: What is the most effective method for purifying this compound?
A2: Fractional distillation is generally the most effective method for purifying this compound on a laboratory and industrial scale. This technique separates compounds based on differences in their boiling points. For smaller scales or to remove specific impurities, preparative gas chromatography can also be employed.
Q3: How can I remove water and acidic impurities from my product?
A3: Water and acidic impurities can be removed by washing the crude product with a saturated sodium bicarbonate solution followed by a water wash in a separatory funnel. After the washes, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before proceeding with distillation.
Q4: What analytical technique is recommended for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method. It allows for the separation of volatile compounds and their identification based on their mass spectra, providing a reliable assessment of purity and the identity of any impurities.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of product from a close-boiling impurity.
-
Possible Cause: The distillation column has insufficient theoretical plates for the separation. The reflux ratio may be too low.
-
Solution:
-
Increase the length of the distillation column or use a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.
-
Increase the reflux ratio. A higher reflux ratio allows for better equilibration between the liquid and vapor phases in the column, leading to improved separation.
-
Consider performing the distillation under reduced pressure (vacuum distillation). Lowering the pressure will decrease the boiling points and may increase the boiling point difference between the product and the impurity.
-
Issue 2: Product is contaminated with a high-boiling impurity.
-
Possible Cause: The distillation was carried out for too long or at too high a temperature, causing the high-boiling impurity to co-distill.
-
Solution:
-
Carefully monitor the temperature at the head of the distillation column. The temperature should remain stable at the boiling point of the desired product.
-
Stop the distillation once the temperature begins to rise significantly, indicating that the higher-boiling fraction is starting to distill.
-
Collect the product in several smaller fractions and analyze the purity of each fraction by GC-MS to identify the purest fractions to combine.
-
Issue 3: The product appears cloudy or contains water.
-
Possible Cause: The crude product was not adequately dried before distillation, or the distillation apparatus was not properly dried.
-
Solution:
-
Ensure the crude product is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate) before distillation.
-
All glassware for the distillation setup must be completely dry. Consider oven-drying the glassware before assembly.
-
If the distilled product is cloudy, it can be re-dried with a drying agent and filtered, or subjected to a second distillation.
-
Liquid-Liquid Extraction
Issue 1: Formation of an emulsion during washing.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when a basic solution is used.
-
Solution:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
To break up an existing emulsion, you can try:
-
Allowing the mixture to stand for a longer period.
-
Gently swirling the separatory funnel.
-
Adding a small amount of a saturated sodium chloride solution (brine).
-
Filtering the mixture through a pad of celite or glass wool.
-
-
Issue 2: Poor recovery of the product in the organic layer.
-
Possible Cause: The product has some solubility in the aqueous layer. The pH of the aqueous layer is not optimal.
-
Solution:
-
Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are typically more effective than one large extraction.
-
If the product has acidic or basic properties, adjust the pH of the aqueous layer to suppress its ionization and decrease its solubility in the aqueous phase.
-
"Salting out" by adding a saturated solution of sodium chloride to the aqueous layer can decrease the solubility of the organic product in the aqueous phase.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline. The exact temperatures and pressures should be optimized based on the specific impurities present in the crude product.
-
Preparation:
-
The crude this compound is first washed with a 5% sodium bicarbonate solution to neutralize any acidic byproducts.
-
The organic layer is then washed with deionized water.
-
The washed product is dried over anhydrous magnesium sulfate and filtered.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings).
-
Use a distillation head with a thermometer and a condenser.
-
Ensure all joints are properly sealed.
-
-
Distillation Procedure:
-
Heat the distillation flask gently.
-
Allow the vapor to slowly rise through the column to establish a temperature gradient.
-
Collect a small forerun fraction, which may contain lower-boiling impurities.
-
Collect the main fraction at a stable temperature corresponding to the boiling point of this compound (approximately 74-76 °C at atmospheric pressure).
-
Monitor the purity of the collected fractions using GC-MS.
-
Stop the distillation when the temperature at the distillation head starts to rise or drop significantly.
-
Quantitative Data Summary
| Parameter | Value |
| Boiling Point (approx.) | 74-76 °C |
| Typical Purity after Distillation | > 99% |
| Recovery | 80-90% (dependent on initial purity) |
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Troubleshooting Logic for Poor Separation in Distillation
Technical Support Center: Purification of 1,1,2-Trichloro-3,3,3-trifluoropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2-Trichloro-3,3,3-trifluoropropene. Below you will find detailed information on identifying and removing common impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Presence of Acidic Impurities After Synthesis
-
Question: My crude this compound sample is acidic. How can I remove acidic impurities like residual HCl or HF?
-
Answer: Acidic impurities are common byproducts from the synthesis of halogenated compounds. A simple and effective method for their removal is a neutralization wash.
Experimental Protocol: Aqueous Base Wash
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a dilute aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 5% w/v).
-
Gently swirl the funnel to mix the layers. Periodically vent the funnel to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate completely. The lower organic layer contains your product.
-
Drain the lower organic layer into a clean flask.
-
Wash the organic layer with deionized water to remove any remaining base.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
The neutralized and dried product is now ready for further purification, such as distillation.
-
Issue 2: Ineffective Purification by Simple Distillation
-
Question: I performed a simple distillation, but the purity of my this compound did not significantly improve. What could be the problem?
-
Answer: Simple distillation is often insufficient for separating compounds with close boiling points. Your product may contain isomers or other impurities with similar volatility. Fractional distillation is recommended for a more efficient separation. The boiling point of this compound is 88°C[1].
Troubleshooting Steps:
-
Identify Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities present in your sample. This will help you determine their boiling points and select the appropriate purification strategy.
-
Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) to enhance the separation efficiency. The increased surface area in a fractional distillation column allows for multiple theoretical plates of separation.
-
Optimize Distillation Parameters:
-
Heating: Use a heating mantle with a stirrer for uniform heating and to prevent bumping.
-
Insulation: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Reflux Ratio: Control the reflux ratio to optimize the separation. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
-
Issue 3: Suspected Presence of Unsaturated Impurities (Alkynes)
-
Question: I suspect my sample contains alkyne impurities due to a side reaction (dehydrochlorination). How can I detect and remove them?
-
Answer: Dehydrochlorination can lead to the formation of highly unsaturated impurities like 1-chloro-3,3,3-trifluoropropyne. These can sometimes be detected by specific colorimetric tests or by spectroscopic methods like IR (presence of a C≡C stretch) and confirmed by GC-MS. Removal can be challenging due to similar boiling points but may be addressed by specialized chemical treatments or advanced chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can include:
-
Isomers: Other isomers of trichlorotrifluoropropene.
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Byproducts: Such as under- or over-halogenated compounds and alkynes from dehydrochlorination.
-
Acidic Impurities: Residual acids from the synthesis, such as HCl or HF.
-
Water: From workup steps.
Q2: What is the recommended method for analyzing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for both qualitative and quantitative analysis of this compound and its potential impurities. It allows for the separation of different components and their identification based on their mass spectra.
Q3: Can I use adsorption for purification?
A3: Yes, adsorption can be a useful technique, particularly for removing specific types of impurities.
-
Activated Alumina: Basic or neutral activated alumina can be used to remove acidic impurities. It is also effective in removing polar compounds.
-
Molecular Sieves (Zeolites): These can be used to remove water (3A or 4A sieves) and potentially other small molecule impurities depending on the pore size of the zeolite.
Experimental Protocol: Purification by Adsorption
-
Activation of Adsorbent: Activate the chosen adsorbent (activated alumina or molecular sieves) by heating it in a furnace under vacuum or a stream of inert gas to remove any adsorbed water.
-
Column Preparation: Pack a chromatography column with the activated adsorbent.
-
Elution: Dissolve the crude this compound in a non-polar solvent (e.g., hexane) and pass it through the column.
-
Collection: Collect the eluent containing the purified product.
-
Solvent Removal: Remove the solvent by rotary evaporation.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 431-52-7[2] |
| Molecular Formula | C₃Cl₃F₃[2] |
| Molecular Weight | 199.39 g/mol [2] |
| Boiling Point | 88°C[1] |
| Density | 1.617 g/cm³[1] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
"stability issues of 1,1,2-Trichloro-3,3,3-trifluoropropene under reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1,2-Trichloro-3,3,3-trifluoropropene under various reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard storage conditions?
A1: this compound is considered stable under normal storage conditions.[1][2] It is a colorless liquid at room temperature.[3] Hazardous polymerization is not reported to occur under normal conditions.[1][2]
Q2: Are there any known incompatibilities for this compound?
A2: Yes, this compound is incompatible with strong oxidizing agents.[1] Reactions with strong oxidizing agents should be avoided to prevent potential decomposition or other hazardous reactions.
Q3: What are the known hazardous decomposition products of this compound?
A3: Under normal use conditions, no hazardous decomposition products have been reported.[1][2] However, thermal decomposition of similar halogenated compounds can generate hazardous substances such as hydrogen chloride and hydrogen fluoride.
Q4: Can this compound undergo degradation during reactions?
A4: Yes, while stable under normal conditions, this compound can be reactive and degrade under specific reaction conditions. Its reactivity is centered around its carbon-carbon double bond and carbon-chlorine bonds. For instance, it is known to react with reducing agents like zinc and strong bases like potassium hydride.[4][5]
Q5: Is this compound susceptible to polymerization?
A5: Safety data sheets indicate that hazardous polymerization does not occur under normal conditions.[1][2] However, like many unsaturated compounds, the possibility of induced polymerization under specific catalytic or high-energy conditions cannot be entirely ruled out without specific experimental data.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products or low yield in a reaction. | Decomposition of this compound due to incompatible reagents or conditions. | - Check for Incompatibilities: Ensure that strong oxidizing agents, strong bases, or potent reducing agents are not used unless they are intended reactants. - Control Temperature: Avoid excessive temperatures, as thermal degradation may occur. - Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of acidic byproducts (e.g., HCl). | Dehydrochlorination or hydrolysis of this compound. | - Use of a Base/Scavenger: If dehydrochlorination is a suspected side reaction, a non-nucleophilic base can be added to scavenge the generated acid. - Anhydrous Conditions: Ensure all reactants and solvents are dry, as water can contribute to hydrolysis, especially in the presence of catalysts. |
| Discoloration of the reaction mixture. | Formation of degradation or polymerization products. | - Analyze Byproducts: Use analytical techniques like GC-MS or NMR to identify the colored impurities. - Lower Reaction Temperature: Running the reaction at a lower temperature may reduce the rate of side reactions. - Use of Inhibitors: For reactions where radical pathways are possible, the addition of a radical inhibitor could be beneficial, although specific inhibitors for this compound are not well-documented. |
| Inconsistent reaction outcomes. | Variability in the quality or stability of the this compound starting material. | - Purity Check: Verify the purity of the starting material using techniques like GC or NMR before use. - Proper Storage: Ensure the compound is stored in a tightly sealed container in a cool, well-ventilated area, away from light and incompatible materials. |
Experimental Protocols
General Protocol for Assessing Chemical Stability
-
Objective: To determine the stability of this compound in the presence of specific reagents (e.g., acids, bases, oxidizing agents) or under certain conditions (e.g., elevated temperature, UV light).
-
Materials:
-
This compound (of known purity)
-
Reaction vessel (e.g., sealed tube, round-bottom flask with condenser)
-
Selected solvent
-
Reagent to be tested for compatibility (e.g., Lewis acid, organic base)
-
Internal standard for quantitative analysis (e.g., a stable, non-reactive compound)
-
Analytical instrumentation (GC-MS, NMR)
-
-
Procedure:
-
Prepare a solution of this compound and an internal standard in the chosen solvent in the reaction vessel.
-
Add the reagent being tested for compatibility at a specific concentration.
-
A control experiment without the added reagent should be run in parallel.
-
Maintain the reaction mixture at a constant temperature (e.g., room temperature, 50 °C, 100 °C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralization or dilution).
-
Analyze the aliquot by GC-MS or NMR to quantify the remaining this compound relative to the internal standard and to identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
Identify the major degradation products to propose a degradation pathway.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential reaction pathways of the reactant.
References
"troubleshooting guide for 1,1,2-Trichloro-3,3,3-trifluoropropene reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2-trichloro-3,3,3-trifluoropropene. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Low or No Conversion of Starting Material
Q1: My nucleophilic substitution reaction with this compound is not proceeding, or the conversion is very low. What are the possible causes and solutions?
A1: Low reactivity in nucleophilic substitution reactions with this compound can be attributed to several factors, primarily the electron-deficient nature of the alkene, which can deactivate it towards certain nucleophilic attacks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Nucleophilicity | The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, reducing the electron density of the double bond and making it less susceptible to attack by weak nucleophiles. Solution: Employ a stronger nucleophile or use aprotic polar solvents (e.g., DMF, DMSO) to enhance the nucleophile's reactivity. |
| Steric Hindrance | The bulky chlorine and trifluoromethyl groups can sterically hinder the approach of the nucleophile to the electrophilic carbon centers. Solution: Use a less sterically hindered nucleophile. If possible, consider smaller activating groups on your nucleophile. |
| Inappropriate Solvent | The choice of solvent is critical. Protic solvents can solvate the nucleophile, reducing its reactivity. Solution: Use anhydrous aprotic polar solvents like DMF, DMSO, or acetonitrile to maximize the nucleophile's effectiveness. |
| Low Reaction Temperature | The activation energy for the reaction may not be reached at lower temperatures. Solution: Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition. |
A logical workflow for troubleshooting low conversion is outlined below:
Troubleshooting workflow for low conversion.
Formation of Unexpected Products
Q2: I am observing unexpected side products in my reaction with this compound. What are the likely side reactions?
A2: The complex structure of this compound allows for several potential side reactions, including elimination, rearrangement, and dimerization.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Elimination (Dehydrohalogenation) | The presence of a base can lead to the elimination of HCl, forming a chloro- and fluoro-substituted allene or alkyne. | Use a non-nucleophilic base if a base is required. Lowering the reaction temperature can also disfavor elimination pathways. |
| SN2' Reaction (Allylic Rearrangement) | Nucleophilic attack can occur at the γ-carbon (the CF3-bearing carbon), leading to a rearranged product. This is a known pathway for similar fluorinated allylic halides. | The choice of nucleophile and solvent can influence the regioselectivity. Less polar solvents may favor the SN2' pathway. Careful product characterization is crucial to identify isomeric products. |
| Isomerization | The starting material or product may undergo cis/trans isomerization, especially at elevated temperatures or in the presence of catalysts. | Maintain a consistent and controlled reaction temperature. Analyze the isomeric purity of the starting material and product.[1] |
| Dimerization/Polymerization | Under certain conditions, such as the presence of radical initiators or strong Lewis acids, the alkene may dimerize or polymerize. | Ensure the reaction is free from radical initiators unless intended. Use purified reagents and solvents. |
A diagram illustrating the potential reaction pathways is provided below:
Potential reaction pathways leading to side products.
Frequently Asked Questions (FAQs)
Q3: What is the expected regioselectivity for electrophilic addition to this compound?
A3: Due to the strong electron-withdrawing effect of the trifluoromethyl group (-CF3), electrophilic additions to this compound are expected to proceed with anti-Markovnikov regioselectivity . The electrophile (e.g., H+) will add to the carbon atom bearing the trifluoromethyl group, leading to the formation of a more stable carbocation on the adjacent carbon.
Q4: How can I purify the products of reactions involving this compound?
A4: Purification of products from reactions with this substrate often requires standard techniques, but with careful consideration of the product's properties.
-
Distillation: Due to the volatility of many fluorinated compounds, fractional distillation under reduced pressure can be effective for separating products from non-volatile impurities.
-
Chromatography: Column chromatography on silica gel or alumina is a common method. A gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is typically used.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, it is crucial to handle this compound with appropriate safety measures.
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Thermal Decomposition: Avoid high temperatures that could lead to the release of toxic gases such as hydrogen chloride and hydrogen fluoride.
Quantitative Data
The following table summarizes reported yields for a specific reaction of a related compound, which may provide some guidance for expectations with this compound.
| Reaction Type | Reactant | Reagents | Product | Yield (%) | Reference |
| Dehalogenation | This compound | Zn, DMF | 3,3,3-trifluoropropyne | 75 | [2] |
| Isomerization | (E)-1-chloro-3,3,3-trifluoropropene | AlF3 catalyst, 300 °C | (Z)-1-chloro-3,3,3-trifluoropropene | 10.8 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
This compound (1.0 eq)
-
Amine (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
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Anhydrous sodium sulfate
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Ethyl acetate
-
Hexanes
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous DMF.
-
Add the amine to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Dehalogenation to form an Alkyne
This protocol describes the dehalogenation of this compound to yield 3,3,3-trifluoropropyne.[2]
Materials:
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This compound
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a reaction vessel, suspend zinc dust in anhydrous DMF.
-
Heat the mixture to 100 °C with stirring.
-
Slowly add this compound to the heated suspension.
-
Maintain the reaction at 100 °C and monitor for the consumption of the starting material.
-
After the reaction is complete, cool the mixture and carefully hydrolyze with water.
-
The product, 3,3,3-trifluoropropyne, is a gas at room temperature and should be collected using appropriate techniques (e.g., a cold trap).
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The reported yield for this reaction is 75%.[2]
References
- 1. DE112013003077T5 - Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 2. US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google Patents [patents.google.com]
- 3. Isomerization of 1-Chloro-3,3,3-Trifluoropropene - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Reaction Conditions for 1,1,2-Trichloro-3,3,3-trifluoropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2-Trichloro-3,3,3-trifluoropropene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable industrial and laboratory-scale synthesis of this compound involves the dehydrochlorination of a suitable tetrachlorotrifluoropropane precursor. A common approach is the elimination of hydrogen chloride (HCl) from a molecule like 1,1,2,3-tetrachloro-1,3,3-trifluoropropane using a base.
Q2: What are the critical safety precautions when working with the synthesis of this compound?
A2: Safety is paramount due to the hazardous nature of the potential reactants and products.
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Chlorinated and Fluorinated Hydrocarbons: These compounds can be volatile and may have toxicological properties. All manipulations should be performed in a well-ventilated fume hood.
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Bases (e.g., NaOH, KOH): Strong bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Pressure Build-up: Dehydrochlorination reactions can generate gaseous HCl, leading to a pressure increase in a sealed vessel. The reaction should be conducted in a system equipped with a pressure relief valve or under a continuous flow of inert gas.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture (if feasible and safe) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the starting material, the desired product, and any byproducts.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include:
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Unreacted starting material (tetrachlorotrifluoropropane).
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Isomers of the product (e.g., cis/trans isomers).
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Over-elimination products (e.g., dichlorotrifluoropropynes).
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Byproducts from side reactions with the solvent or catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction temperature. 2. Inadequate amount of base. 3. Catalyst deactivation or insufficient amount. 4. Poor mixing in a biphasic system. | 1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Increase the molar ratio of base to the starting material. 3. Add fresh catalyst or increase the catalyst loading. 4. If using a phase-transfer catalyst, ensure vigorous stirring. |
| Low Selectivity / Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect choice of base or solvent. 3. Isomerization of the desired product. | 1. Decrease the reaction temperature. 2. Screen different bases (e.g., weaker bases) and solvents to find optimal conditions. 3. Analyze the product mixture to identify isomers. Isomerization can sometimes be controlled by catalyst choice or by performing the reaction at a lower temperature. |
| Difficulty in Product Isolation and Purification | 1. Formation of azeotropes with solvent or byproducts. 2. Similar boiling points of the product and impurities. | 1. Consider using a different solvent for the reaction or for extraction. 2. Employ fractional distillation with a high-efficiency column. Alternatively, preparative gas chromatography or the use of solid adsorbents can be effective for separating close-boiling isomers. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound via Dehydrochlorination
This protocol is a general guideline based on the synthesis of similar chlorofluoroalkenes. Optimization will be required for specific substrates and scales.
Materials:
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1,1,2,3-Tetrachloro-1,3,3-trifluoropropane (precursor)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
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Solvent (e.g., water, or a biphasic system with an organic solvent like dichloromethane)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and an inlet for inert gas.
-
Charge the reactor with the tetrachlorotrifluoropropane precursor and the phase-transfer catalyst (if using a biphasic system).
-
Slowly add an aqueous solution of the base (e.g., 20-50 wt% KOH) to the reaction mixture with vigorous stirring. The addition should be controlled to manage any exotherm.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If an aqueous system was used, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield and Selectivity (Illustrative Data)
| Temperature (°C) | Conversion (%) | Yield of this compound (%) | Selectivity (%) |
| 50 | 65 | 58 | 89 |
| 70 | 85 | 75 | 88 |
| 90 | 98 | 80 | 82 |
| 110 | >99 | 72 | 72 |
Note: This is hypothetical data to illustrate the trend. Higher temperatures may increase conversion but can lead to lower selectivity due to side reactions.
Table 2: Effect of Base on Reaction Outcome (Illustrative Data)
| Base | Molar Ratio (Base:Substrate) | Conversion (%) | Yield (%) |
| NaOH | 1.1 : 1 | 80 | 70 |
| KOH | 1.1 : 1 | 88 | 78 |
| K₂CO₃ | 1.5 : 1 | 45 | 35 |
Note: This is hypothetical data. Stronger bases like KOH are often more effective for dehydrochlorination.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Synthesis of 1,1,2-Trichloro-3,3,3-trifluoropropene
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the synthesis of 1,1,2-trichloro-3,3,3-trifluoropropene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary industrial and laboratory-scale synthesis route is the dehydrohalogenation of a suitable polychlorofluoropropane precursor. This elimination reaction typically involves the removal of a hydrogen halide (such as HCl or HF) from the precursor molecule to form the desired alkene.
Q2: What are the recommended starting materials (precursors) for this synthesis?
A2: Potential precursors for the synthesis of this compound include:
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1,1,1,2,3-Pentachloro-3,3,3-trifluoropropane
-
1,1,2,3,3-Pentachlorotrifluoropropane
The selection of the precursor will influence the choice of catalyst and reaction conditions.
Q3: What types of catalysts are effective for the dehydrohalogenation reaction?
A3: Several classes of catalysts can be employed, with the choice depending on the specific precursor and desired reaction conditions (liquid-phase vs. gas-phase). Common catalysts include:
-
Strong Bases: Alkali metal hydroxides, such as potassium hydroxide (KOH), are frequently used in a suitable solvent like ethanol.
-
Phase Transfer Catalysts (PTCs): In biphasic systems (e.g., aqueous base and organic substrate), PTCs such as quaternary ammonium or phosphonium salts can significantly enhance the reaction rate.
-
Metal-Based Catalysts: For gas-phase dehydrofluorination, supported metal catalysts like nickel on aluminum fluoride (Ni/AlF₃) or palladium on aluminum fluoride (Pd/AlF₃) have shown activity for related reactions.
Q4: What are the key reaction parameters to control for optimal yield and selectivity?
A4: The following parameters are critical for controlling the reaction outcome:
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Temperature: Influences reaction rate and can affect selectivity towards the desired product versus side products.
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Catalyst Loading: The amount of catalyst relative to the substrate is crucial for achieving a high conversion rate.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to byproduct formation.
-
Solvent: In liquid-phase reactions, the choice of solvent can affect the solubility of reactants and the efficacy of the catalyst.
-
Base Concentration (for base-promoted reactions): The strength and concentration of the base will directly impact the rate of dehydrohalogenation.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient base strength or concentration. 4. Poor mixing in a heterogeneous reaction mixture. | 1. Use fresh or a higher loading of the catalyst. For PTCs, ensure the catalyst is appropriate for the reaction. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use a stronger base or increase its concentration. 4. Increase the stirring rate to improve mass transfer between phases. |
| Low Yield of this compound | 1. Formation of isomeric byproducts due to non-regioselective dehydrohalogenation. 2. Further reaction or degradation of the desired product. 3. Incomplete reaction. | 1. Optimize the catalyst and reaction conditions to favor the desired isomer. According to Zaitsev's rule, the more substituted alkene is typically the major product, but this can be influenced by the base and solvent.[1] 2. Reduce reaction time or temperature to minimize secondary reactions. 3. Increase reaction time, temperature, or catalyst loading. |
| Formation of Multiple Products (Low Selectivity) | 1. Non-selective catalyst. 2. Reaction temperature is too high, leading to side reactions. 3. Presence of impurities in the starting material. | 1. Screen different catalysts to find one with higher selectivity. 2. Lower the reaction temperature. 3. Purify the starting material before the reaction. |
| Catalyst Deactivation | 1. Poisoning: Impurities in the feed (e.g., sulfur or water) can poison the catalyst. 2. Coking: Deposition of carbonaceous materials on the catalyst surface at high temperatures. 3. Sintering: Agglomeration of metal particles on the support at high temperatures, reducing the active surface area. | 1. Purify the reactant feed to remove potential poisons. 2. Optimize reaction temperature and consider periodic catalyst regeneration. 3. Operate at a lower temperature if possible and select a catalyst with high thermal stability. |
Catalyst Selection and Performance Data
| Catalyst System | Precursor | Reaction Type | Reported Yield | Reported Selectivity | Reference |
| Potassium Hydroxide (KOH) in Ethanol | Alkyl Halides | Liquid-Phase Dehydrohalogenation | General method, specific data for the target molecule not available. | Follows Zaitsev's rule, favoring the more substituted alkene.[1] | [1] |
| Phase Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Polychlorofluoro-alkanes | Biphasic Dehydro-halogenation | Enhances reaction rates, specific quantitative data for the target molecule not available. | Can be influenced by the structure of the PTC. | General PTC literature |
| Ni/AlF₃ | Hydrofluoro-alkanes | Gas-Phase Dehydro-fluorination | Demonstrates activity for C-F bond cleavage, specific data for the target molecule not available. | Dependent on catalyst preparation and reaction conditions. | General catalysis literature |
Experimental Protocols
General Procedure for Liquid-Phase Dehydrohalogenation using a Strong Base:
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel is charged with the polychlorofluoropropane precursor and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: The base (e.g., a solution of KOH in ethanol) is added dropwise to the stirred reaction mixture at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solid salts are filtered off. The solvent is removed from the filtrate by distillation.
-
Purification: The crude product is then purified by fractional distillation to isolate this compound.
Logical Workflow for Catalyst Selection
Below is a diagram illustrating the decision-making process for selecting a suitable catalyst system for the synthesis of this compound.
Caption: Catalyst selection workflow for this compound synthesis.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Degradation of 1,1,2-Trichloro-3,3,3-trifluoropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1,1,2-Trichloro-3,3,3-trifluoropropene. As direct studies on the degradation of this specific compound are limited, the information provided is based on established principles of halogenated hydrocarbon degradation and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the degradation of other chlorinated and fluorinated alkenes, this compound is expected to undergo degradation through two primary pathways: anaerobic reductive dechlorination and aerobic cometabolism.
-
Anaerobic Reductive Dechlorination: Under anaerobic conditions, microorganisms can use chlorinated compounds as electron acceptors.[1][2] This process involves the sequential replacement of chlorine atoms with hydrogen. For this compound, this would likely involve the stepwise removal of chlorine atoms from the double bond, leading to various dichloro- and monochloro-trifluoropropene intermediates.
-
Aerobic Cometabolism: In the presence of oxygen, certain microorganisms can degrade halogenated compounds through cometabolism.[1] This process is mediated by enzymes with broad specificity, such as monooxygenases and dioxygenases. These enzymes can attack the double bond, potentially leading to the formation of epoxides and subsequent breakdown products.
Q2: Are the fluorine atoms likely to be removed during degradation?
The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond, making it more resistant to cleavage.[3] Therefore, initial degradation is more likely to proceed via dechlorination. Removal of fluorine atoms (defluorination) is possible but typically occurs more slowly and may require specific enzymatic machinery not commonly found in the environment.
Q3: What are the expected major degradation products?
-
From Reductive Dechlorination: The expected products are a series of less chlorinated trifluoropropenes, such as 1,2-dichloro-3,3,3-trifluoropropene, 1-chloro-3,3,3-trifluoropropene, and finally 3,3,3-trifluoropropene.
-
From Aerobic Cometabolism: The initial product is likely to be an epoxide, 1,2-dichloro-1,2-epoxy-3,3,3-trifluoropropane. This unstable intermediate would likely hydrolyze to form a diol, which could then undergo further oxidation and cleavage of the carbon-carbon bond.
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most appropriate technique for identifying and quantifying volatile halogenated organic compounds like this compound and its degradation products.[4][5][6] For trace-level analysis, purge and trap or solid-phase microextraction (SPME) can be used as sample concentration techniques prior to GC-MS analysis.[7][8]
Troubleshooting Guides
GC-MS Analysis Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect injection temperature. 4. Sample overload. | 1. Use a deactivated liner; replace the liner if necessary. 2. Trim the first few centimeters of the column; bake out the column at a high temperature (within its limits). 3. Optimize the injector temperature. 4. Dilute the sample. |
| Low or No Signal (Poor Sensitivity) | 1. Leak in the injection system. 2. Incorrect split ratio. 3. Contaminated ion source in the mass spectrometer. 4. Detector not optimized for halogenated compounds. | 1. Perform a leak check of the GC inlet. 2. Adjust the split ratio to allow more sample onto the column. 3. Clean the ion source. 4. Ensure the MS is tuned and operating in an appropriate mode (e.g., SIM for low concentrations).[9] |
| Ghost Peaks or Carryover | 1. Contamination of the syringe. 2. Contamination of the injector liner or septum. 3. Sample carryover from a previous high-concentration injection. | 1. Thoroughly rinse the syringe with a clean solvent; use a different syringe. 2. Replace the liner and septum. 3. Run several solvent blanks between samples to flush the system. |
| Poor Resolution of Peaks | 1. Incorrect GC oven temperature program. 2. Column degradation. 3. Incorrect carrier gas flow rate. | 1. Optimize the temperature ramp rate and hold times. 2. Replace the GC column. 3. Check and adjust the carrier gas flow rate. |
Experimental Degradation Study Issues
| Problem | Possible Causes | Solutions |
| No Degradation Observed in Biotic Experiments | 1. Inoculum lacks the necessary microorganisms. 2. Toxicity of the compound to the microorganisms. 3. Unfavorable environmental conditions (pH, temperature, nutrients). 4. Lack of a suitable primary substrate for cometabolism. | 1. Use an enriched microbial culture known to degrade chlorinated compounds. 2. Test a range of lower concentrations of the target compound. 3. Optimize the medium conditions. 4. For aerobic cometabolism, provide a suitable growth substrate like methane, propane, or toluene.[1] |
| Abiotic Degradation is Slower Than Expected | 1. Insufficient concentration of the reducing agent (e.g., zero-valent iron). 2. Passivation of the reactive surface of the reducing agent. 3. Incorrect pH for the reaction. | 1. Increase the amount or surface area of the reducing agent. 2. Use fresh or pre-treated reducing agent. 3. Adjust the pH to the optimal range for the specific abiotic reaction. |
| Inconsistent or Irreproducible Results | 1. Volatilization losses of the compound and its degradation products. 2. Sorption of the compounds to the experimental apparatus. 3. Inconsistent sampling or extraction efficiency. | 1. Use sealed vials with minimal headspace; ensure proper sealing with PTFE-lined septa. 2. Use glass vessels and minimize the use of plastic components. 3. Standardize sampling procedures; use an internal standard for quantification to correct for extraction variability.[5] |
Data Presentation
Table 1: Example Degradation Data for a Related Halogenated Alkene under Anaerobic Conditions
| Time (days) | Parent Compound Concentration (µM) | Dichloro-alkene Metabolite (µM) | Monochloro-alkene Metabolite (µM) |
| 0 | 100 | 0 | 0 |
| 7 | 65 | 25 | 10 |
| 14 | 30 | 45 | 25 |
| 21 | 10 | 30 | 60 |
| 28 | <1 | 5 | 94 |
Note: This table presents hypothetical data based on typical degradation patterns of chlorinated alkenes to illustrate data presentation. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Anaerobic Reductive Dechlorination Microcosm Study
-
Preparation of Microcosms:
-
In an anaerobic chamber, add 50 g of anaerobic sediment or soil and 100 mL of anaerobic mineral medium to 160-mL serum bottles.
-
Spike the microcosms with a stock solution of this compound in a minimal volume of a suitable solvent (e.g., methanol) to achieve the desired initial concentration.
-
Add a suitable electron donor (e.g., lactate, acetate) to stimulate microbial activity.
-
Seal the bottles with PTFE-lined septa and aluminum crimps.
-
Prepare killed controls by autoclaving the sediment and medium prior to the addition of the target compound.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) without shaking.
-
-
Sampling and Analysis:
-
At regular time intervals, sacrifice replicate microcosms for analysis.
-
For analysis of volatile compounds, take a headspace sample using a gas-tight syringe and inject it into a GC-MS.
-
Alternatively, extract the aqueous phase with a suitable solvent (e.g., hexane or pentane) containing an internal standard. Analyze the extract by GC-MS.
-
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/minute.
-
Hold at 200°C for 2 minutes.
-
-
Mass Spectrometer:
Mandatory Visualizations
References
- 1. Degradation of halogenated aliphatic compounds: the role of adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. ysi.com [ysi.com]
- 7. gcms.cz [gcms.cz]
- 8. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waterboards.ca.gov [waterboards.ca.gov]
"handling and storage best practices for 1,1,2-Trichloro-3,3,3-trifluoropropene"
Technical Support Center: 1,1,2-Trichloro-3,3,3-trifluoropropene
This technical support guide provides best practices for the handling and storage of this compound, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Troubleshooting Guide
Q1: I am experiencing irritation to my eyes and skin after handling this compound. What should I do?
A1: Immediately take the following first-aid measures:
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical advice.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If you feel unwell, call a poison center or doctor. Contaminated clothing should be washed before reuse.[1]
To prevent recurrence, always wear appropriate personal protective equipment (PPE), including chemical safety goggles and protective gloves and clothing.[1]
Q2: I accidentally inhaled vapors of this compound and feel unwell. What is the correct procedure?
A2: If you have inhaled the substance, move to fresh air immediately. If you are not breathing, artificial respiration should be administered by trained personnel. It is important not to use the mouth-to-mouth method if the victim has ingested or inhaled the substance. Seek immediate medical attention.[1] All work with this chemical should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation.[1]
Q3: What should I do in case of a small spill of this compound in the lab?
A3: For a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material. Dispose of the absorbent material and any contaminated surfaces in a sealed container for hazardous waste. For larger spills, or if you are unsure, evacuate the area and contact your institution's environmental health and safety department.
Q4: The container of this compound appears to be bulging or leaking. What actions should I take?
A4: Do not approach the container if you suspect it is hot. If it is safe to do so, move the container to a cool, well-ventilated area away from heat and sources of ignition.[1] If the container is leaking, and you are trained to do so, attempt to stop the leak. If the container is bulging, it may indicate a pressure build-up due to heat. In such cases, it may be necessary to cool the container with a water spray from a protected position. In case of fire, use an extinguishing agent suitable for the surrounding fire, as the substance itself is not flammable.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include toxicity if swallowed, skin irritation, and eye irritation.[1] It is also harmful to aquatic life with long-lasting effects.[2][3]
Q2: What are the proper storage conditions for this compound?
A2: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be locked up.[1] It is recommended to keep the storage temperature at or below 40°C (104°F).[4] For pressurized containers, ensure they are stored upright and secured to prevent falling, with the valve protection cap in place, and that the cylinder temperature does not exceed 52°C (125°F).[5][6]
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: The following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong bases, oxidants, and reducers.[4]
Data Presentation
Table 1: Handling and Storage Best Practices for this compound
| Parameter | Recommendation | Source |
| Storage Temperature | ≤ 40°C (104°F) | [4] |
| Cylinder Temperature | Should not exceed 52°C (125°F) | [5][6] |
| Storage Location | Dry, cool, and well-ventilated place | [1] |
| Container | Tightly closed, stored upright and secured | [1][5][6] |
| Incompatible Materials | Strong bases, oxidants, and reducers | [4] |
| Personal Protective Equipment | Safety goggles, protective gloves, and clothing | [1] |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood | [1] |
Experimental Protocols
Protocol for Handling this compound in a Laboratory Setting
-
Preparation and PPE:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area or a certified chemical fume hood.
-
Don appropriate PPE: chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat.
-
-
Dispensing the Chemical:
-
Secure the container before opening.
-
Slowly open the container to release any potential pressure.
-
Use a clean, compatible pipette or syringe to transfer the liquid. Avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
During the Experiment:
-
Post-Experiment:
-
Waste Disposal:
-
Dispose of any waste containing this compound in a designated, labeled hazardous waste container.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
-
Visualizations
Caption: Decision workflow for safe handling and storage.
Caption: Experimental workflow for using a hazardous liquid reagent.
References
Validation & Comparative
A Comparative Guide to Trifluoromethylating Agents for Researchers and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse toolkit of trifluoromethylating agents has been developed, each with a unique reactivity profile and substrate scope. This guide provides an objective comparison of the leading trifluoromethylating agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic challenges.
Understanding the Landscape of Trifluoromethylating Agents
Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver: electrophilic (CF3+), nucleophilic (CF3-), or radical (CF3•). The choice of reagent is dictated by the electronic properties of the substrate and the desired bond construction.
A notable compound, 1,1,2-Trichloro-3,3,3-trifluoropropene (TCTFP) , despite its name, is not a trifluoromethylating agent. Its chemical reactivity is dominated by substitution and elimination reactions at the chloro- and fluoro-substituted double bond. It is primarily used as an intermediate in the synthesis of other fluorinated compounds and is recognized for its potential environmental and toxicological concerns. Therefore, it will not be further compared as a trifluoromethylating agent in this guide.
The focus of this comparison will be on the well-established and widely utilized trifluoromethylating agents:
-
Electrophilic Agents: Togni's Reagents and Umemoto's Reagents
-
Nucleophilic Agent: Ruppert-Prakash Reagent (TMSCF3)
-
Radical Agent: Langlois Reagent (CF3SO2Na)
Comparative Performance Data
The following tables summarize the performance of these key trifluoromethylating agents across a range of common substrate classes. Yields and reaction conditions are representative and may vary depending on the specific substrate and optimized conditions.
| Reagent | Substrate | Product | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Togni Reagent II | Thiophenol | Phenyl trifluoromethyl sulfide | - | CH2Cl2 | RT | 0.5 | 99 | [1] |
| Umemoto's Reagent | 4-tert-Butylaniline | 2-Trifluoromethyl-4-tert-butylaniline | - | DMSO | 70 | - | 91 | [2] |
| Ruppert-Prakash | 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)-2,2,2-trifluoroethanol | TBAF (cat.) | THF | RT | - | 95 | [3] |
| Langlois Reagent | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | t-BuOOH | CH2Cl2/H2O | 23 | 3-24 | 75 | [4] |
| Togni Reagent II | Indanone β-keto ester | α-Trifluoromethyl indanone β-keto ester | K2CO3 (PTC) | CH2Cl2/H2O | RT | - | 42-67 | [5] |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate | PTC | - | - | - | 90 | [6] |
| Ruppert-Prakash | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2,2,2-trifluoro-1-trimethylsilyloxyethane | K2CO3 | DMF | RT | 2 | 98 | [7] |
| Langlois Reagent | Caffeine | 8-Trifluoromethylcaffeine | t-BuOOH | H2O with TPGS-750-M | RT | - | 85 | [8] |
Experimental Protocols
Detailed methodologies for representative trifluoromethylation reactions are provided below.
Protocol 1: Electrophilic Trifluoromethylation of a Thiol with Togni's Reagent II
This protocol describes the straightforward trifluoromethylation of a thiol, a class of substrates that reacts readily with electrophilic CF3 sources.
Materials:
-
Thiophenol
-
Togni Reagent II
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of thiophenol (1.0 mmol) in CH2Cl2 (5 mL) at room temperature, add Togni Reagent II (1.1 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired phenyl trifluoromethyl sulfide.
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde with Ruppert-Prakash Reagent
This protocol outlines the common procedure for the trifluoromethylation of carbonyl compounds using TMSCF3, which requires a nucleophilic activator.[3]
Materials:
-
Aldehyde (e.g., 4-Fluorobenzaldehyde)
-
Ruppert-Prakash Reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.5 mmol) to the solution.
-
Slowly add a catalytic amount of TBAF solution (e.g., 0.05 mmol).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude TMS-protected trifluoromethylated alcohol can be purified by column chromatography.
-
For deprotection, dissolve the purified intermediate in THF and treat with 1 M HCl until the TMS ether is cleaved, then work up as described above to obtain the final trifluoromethylated alcohol.[3]
Protocol 3: Radical Trifluoromethylation of a Heterocycle with Langlois Reagent
This protocol describes a method for the C-H trifluoromethylation of electron-deficient heterocycles.[4]
Materials:
-
Heterocycle (e.g., 4-tert-Butylpyridine)
-
Langlois Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H2O)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a mixture of the heterocycle (1.0 mmol) and Langlois Reagent (3.0 mmol) in a 1:1 mixture of CH2Cl2 and water (10 mL total) at room temperature, add t-BuOOH (5.0 mmol).
-
Stir the biphasic mixture vigorously at 23 °C for 3 to 24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated heterocycle.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a typical trifluoromethylation reaction, from setup to product isolation.
Caption: A generalized experimental workflow for trifluoromethylation reactions.
Conclusion
The selection of an appropriate trifluoromethylating agent is a critical decision in the design of a synthetic route. Electrophilic reagents like Togni's and Umemoto's are highly effective for electron-rich substrates such as thiols, anilines, and enolates. The nucleophilic Ruppert-Prakash reagent is the workhorse for the trifluoromethylation of carbonyls and imines. For substrates that are neither strongly nucleophilic nor electrophilic, or for C-H functionalization of certain heterocycles, the radical-based Langlois reagent offers a powerful alternative. A thorough understanding of the reactivity and substrate scope of each class of reagent, as outlined in this guide, will empower researchers to strategically and efficiently incorporate the trifluoromethyl group into their target molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoropropene Isomers in Polymerization
A detailed examination of the polymerization behavior of 3,3,3-trifluoropropene and its isomers, providing key performance data and experimental insights for researchers and materials scientists.
Trifluoropropene isomers represent a significant class of monomers in the development of advanced fluoropolymers. Their unique structures, influenced by the position of the fluorine atoms, give rise to distinct polymerization characteristics and result in polymers with varied properties. This guide offers a comparative study of the polymerization of key trifluoropropene isomers, with a focus on providing researchers, scientists, and drug development professionals with the essential data and methodologies to inform their work.
Performance in Homopolymerization: A Comparative Overview
While comprehensive comparative studies on the homopolymerization of all trifluoropropene isomers are limited in publicly available literature, existing research, primarily centered on 3,3,3-trifluoropropene (TFP), provides a baseline for understanding their polymerization behavior. TFP has been investigated in radical and, to a lesser extent, other polymerization systems. Information on the homopolymerization of other isomers, such as 1,1,2-trifluoropropene and 2,3,3-trifluoropropene, is less common, with research often focusing on their copolymerization with other fluorinated monomers like vinylidene fluoride (VDF).
The following table summarizes typical data for the radical polymerization of 3,3,3-trifluoropropene, which can serve as a reference point for comparison as more data on other isomers becomes available.
| Monomer | Polymerization Method | Initiator | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Polymer Tg (°C) |
| 3,3,3-Trifluoropropene (TFP) | Radical Polymerization | Peroxide-based | Organic Solvent | 70-130 | Moderate to High | Varies | >1.5 | ~ -70[1][2] |
Note: Data is generalized from various sources. Specific outcomes are highly dependent on precise experimental conditions.
Experimental Protocols: Radical Polymerization of 3,3,3-Trifluoropropene
Detailed experimental procedures are crucial for replicating and building upon existing research. Below is a representative protocol for the radical polymerization of 3,3,3-trifluoropropene.
Materials:
-
3,3,3-Trifluoropropene (TFP) monomer
-
Radical initiator (e.g., dibenzoyl peroxide, tert-butyl peroxide)
-
Anhydrous organic solvent (e.g., 1,1,1,3,3-pentafluorobutane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure transducer.
Procedure:
-
The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
The desired amounts of solvent and initiator are introduced into the reactor.
-
The reactor is sealed, and the contents are degassed by several freeze-pump-thaw cycles.
-
A known quantity of TFP monomer is then condensed into the cooled reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 130°C) with constant stirring.
-
The polymerization is allowed to proceed for a specified time, during which the pressure is monitored.
-
After the reaction period, the reactor is cooled to room temperature, and any unreacted monomer is carefully vented.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum to a constant weight.
Characterization:
-
Monomer Conversion: Determined gravimetrically from the mass of the obtained polymer and the initial mass of the monomer.
-
Molecular Weight and Polydispersity Index (PDI): Analyzed by Gel Permeation Chromatography (GPC) using appropriate standards.
-
Thermal Properties (Tg): Measured by Differential Scanning Calorimetry (DSC).
-
Chemical Structure: Confirmed by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Radical Polymerization
The following diagram illustrates the typical workflow for the radical polymerization of a trifluoropropene isomer.
Copolymerization of Trifluoropropene Isomers
While homopolymerization data is scarce for some isomers, their behavior in copolymerization offers valuable insights into their reactivity. 3,3,3-Trifluoropropene, for instance, has been successfully copolymerized with various fluoroalkenes, including vinylidene fluoride (VDF).[3] Studies on these systems allow for the determination of reactivity ratios, which quantify the relative tendency of a monomer to add to a growing polymer chain ending in the same or the other monomer. This data is critical for predicting copolymer composition and microstructure.
Signaling Pathway for Radical Polymerization
The fundamental mechanism of radical polymerization involves three key stages: initiation, propagation, and termination. The following diagram illustrates this signaling pathway.
Future Outlook
The field of fluoropolymers continues to evolve, driven by the demand for materials with exceptional properties. While 3,3,3-trifluoropropene has been the most studied isomer, a more thorough investigation into the homopolymerization and copolymerization of other trifluoropropene isomers is warranted. Such comparative studies will be instrumental in unlocking the full potential of this class of monomers and enabling the rational design of novel fluoropolymers with tailored properties for a wide range of applications, from high-performance elastomers and coatings to advanced materials in the biomedical and electronics fields.
References
A Comparative Guide to the Reactivity of 1,1,2-Trichloro-3,3,3-trifluoropropene and (Z)-1-chloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two fluorinated propene derivatives: 1,1,2-Trichloro-3,3,3-trifluoropropene and (Z)-1-chloro-3,3,3-trifluoropropene. The information presented herein is intended to assist researchers in selecting the appropriate building block for their synthetic endeavors by providing insights into their expected reactivity profiles based on available experimental data and established principles of physical organic chemistry.
Structural and Electronic Properties
The reactivity of an alkene is intrinsically linked to its electronic and steric properties. The two compounds , this compound and (Z)-1-chloro-3,3,3-trifluoropropene, exhibit significant structural differences that dictate their behavior in chemical reactions.
-
This compound possesses a higher degree of halogenation. The presence of three chlorine atoms and a trifluoromethyl group significantly withdraws electron density from the double bond, rendering it highly electrophilic.
-
(Z)-1-chloro-3,3,3-trifluoropropene , on the other hand, has fewer halogen substituents. The cis-configuration of the chloro and trifluoromethyl groups can influence the steric accessibility of the double bond and the stability of potential intermediates.
Comparative Reactivity Analysis
Nucleophilic Substitution Reactions
Nucleophilic attack on the double bond of these electron-deficient alkenes is a plausible reaction pathway. The rate and mechanism of such reactions are influenced by the stability of the intermediate carbanion and the nature of the leaving group.
(Z)-1-chloro-3,3,3-trifluoropropene is known to react with nucleophiles like hydroxide ions to yield 3,3,3-trifluoro-1-propanol.[1] The trifluoromethyl group stabilizes the intermediate carbanion through its strong electron-withdrawing inductive effect.
For This compound , the increased number of electron-withdrawing chlorine atoms is expected to further enhance the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. However, the potential for multiple leaving groups complicates the reaction profile.
dot
Caption: Logical flow of comparative reactivity analysis.
Cycloaddition Reactions
The electron-deficient nature of both alkenes makes them excellent candidates for cycloaddition reactions, particularly with electron-rich dienes or dipoles in [4+2] and [3+2] cycloadditions, respectively. The trifluoromethyl group is known to enhance the reactivity of alkenes in such reactions.[2]
Studies on related trifluoromethyl-substituted nitropropenes have shown that the trifluoromethyl group increases the reactivity of the double bond.[2] It is therefore anticipated that This compound , with its greater degree of electron-withdrawing substitution, will be a more reactive dienophile or dipolarophile than (Z)-1-chloro-3,3,3-trifluoropropene .
Quantitative Data Summary
The following table summarizes available quantitative data and provides a qualitative comparison based on established chemical principles.
| Feature | This compound | (Z)-1-chloro-3,3,3-trifluoropropene |
| Molecular Formula | C₃Cl₃F₃ | C₃H₂ClF₃ |
| Molecular Weight | 199.39 g/mol | 130.49 g/mol |
| Reactivity towards Nucleophiles | Expected to be higher due to greater electrophilicity. | Reacts with nucleophiles such as hydroxide ions.[1] |
| Reactivity in Cycloadditions | Expected to be a highly reactive dienophile/dipolarophile. | Expected to be a reactive dienophile/dipolarophile. |
| Gas-Phase Reactivity with OH radicals | No data available. | The Z-isomer is more reactive than the E-isomer. |
Experimental Protocols
To facilitate direct comparison, the following general experimental protocols are proposed. Researchers should adapt these methodologies to their specific laboratory conditions and analytical capabilities.
Protocol for Comparing Reactivity in Nucleophilic Substitution
Objective: To compare the relative rates of reaction of this compound and (Z)-1-chloro-3,3,3-trifluoropropene with a model nucleophile (e.g., sodium methoxide).
Materials:
-
This compound
-
(Z)-1-chloro-3,3,3-trifluoropropene
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous methanol
-
Internal standard (e.g., a non-reactive, stable compound with a distinct GC or NMR signal)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In two separate, temperature-controlled reaction vessels, dissolve a known amount of either this compound or (Z)-1-chloro-3,3,3-trifluoropropene and the internal standard in anhydrous methanol.
-
Initiation: Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C). Initiate the reaction by adding a standardized solution of sodium methoxide in methanol to each vessel simultaneously.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Workup: Extract the organic components with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analysis: Analyze the quenched samples by gas chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of the starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. The relative rates can be determined by comparing the initial rates or by fitting the data to an appropriate rate law.
Protocol for Comparing Reactivity in [3+2] Cycloaddition
Objective: To compare the relative rates of reaction of this compound and (Z)-1-chloro-3,3,3-trifluoropropene with a model 1,3-dipole (e.g., a nitrile oxide or a diazoalkane).
Materials:
-
This compound
-
(Z)-1-chloro-3,3,3-trifluoropropene
-
A stable 1,3-dipole or a precursor for its in-situ generation (e.g., a hydroxamoyl chloride for a nitrile oxide, or a tosylhydrazone for a diazoalkane)
-
Anhydrous solvent (e.g., toluene or THF)
-
Base for in-situ generation of the dipole (if required, e.g., triethylamine)
-
Internal standard
-
Analytical instrumentation (e.g., HPLC, GC, or NMR)
Procedure:
-
Reaction Setup: In two separate reaction vessels, dissolve the alkene (either this compound or (Z)-1-chloro-3,3,3-trifluoropropene) and the internal standard in the anhydrous solvent.
-
Initiation: If using a stable 1,3-dipole, add it to both reaction mixtures simultaneously to initiate the reaction. If generating the dipole in-situ, add the precursor and then the base to start the reaction.
-
Monitoring: Follow the disappearance of the starting materials and the appearance of the cycloadducts over time using a suitable analytical technique (e.g., HPLC or GC).
-
Data Analysis: Determine the initial rates of reaction by monitoring the consumption of the reactants or the formation of the products. A comparison of these rates will provide a measure of the relative reactivity of the two alkenes in this cycloaddition reaction.
Conclusion
Based on the principles of physical organic chemistry, This compound is predicted to be the more reactive species towards both nucleophiles and in cycloaddition reactions due to the greater electron-withdrawing nature of its substituents, which leads to a more electrophilic double bond. However, steric factors may also play a role and could influence the regioselectivity and stereoselectivity of the reactions.
The provided experimental protocols offer a framework for researchers to quantitatively assess the reactivity of these two compounds and to select the optimal substrate for their specific synthetic targets. Such experimental validation is crucial for the rational design of synthetic routes in drug discovery and materials science.
References
A Researcher's Guide to Nucleophilic Trifluoromethylation: The Performance of Ruppert's Reagent
An objective analysis of Ruppert's Reagent, a cornerstone of nucleophilic trifluoromethylation, and a perspective on the landscape of alternative reagents.
The introduction of the trifluoromethyl (–CF₃) group is a pivotal strategy in modern drug discovery and materials science.[1] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the arsenal of trifluoromethylating agents, Ruppert's reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) has emerged as a versatile and widely used tool for nucleophilic trifluoromethylation.[2] This guide provides a comprehensive overview of the performance of Ruppert's reagent, supported by experimental data and detailed protocols. It also addresses the ongoing search for alternative reagents, contextualizing the current standing of compounds like 1,1,2-Trichloro-3,3,3-trifluoropropene in this field.
Ruppert's Reagent: A Pillar of Nucleophilic Trifluoromethylation
Ruppert's reagent, also known as the Ruppert-Prakash reagent, is a colorless liquid that serves as a source of a nucleophilic trifluoromethyl anion equivalent ("CF₃⁻").[3][4] Its broad applicability has made it a popular choice for the trifluoromethylation of a wide range of electrophiles, particularly carbonyl compounds and imines.[5]
Mechanism of Action
The trifluoromethylation of electrophiles with Ruppert's reagent is typically initiated by a nucleophilic catalyst, most commonly a fluoride source such as tetrabutylammonium fluoride (TBAF).[6] The initiator activates the silicon-carbon bond in TMSCF₃, generating a transient and highly reactive trifluoromethyl anion. This potent nucleophile then attacks the electrophilic center, such as the carbonyl carbon of a ketone or aldehyde. The resulting alkoxide is subsequently silylated, and a final acidic workup yields the desired trifluoromethylated alcohol.[5][6]
Performance and Substrate Scope of Ruppert's Reagent
Ruppert's reagent exhibits excellent performance across a wide range of substrates, particularly aldehydes and ketones. The reaction conditions can often be optimized to achieve high yields of the corresponding trifluoromethylated alcohols.
| Substrate | Product | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | TBAF (10) | THF | Room Temp | High |
| Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | TBAF (10) | THF | Room Temp | High |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | TBAF (10) | THF | Room Temp | 95 |
| Chalcone | α-Trifluoromethyl-γ-keto silyl ether | Various bases | Various | Various | Up to 98 |
| N-Benzylideneaniline (Imine) | N-(1-Phenyl-2,2,2-trifluoroethyl)aniline | CsF (10) | DMF | Room Temp | 85 |
| α-Keto amide | α-Hydroxy-α-trifluoromethyl amide | TBAF | THF | Room Temp | High |
Note: "High" yield indicates yields are generally reported to be very good in the literature, though specific percentages may vary based on reaction scale and precise conditions.
Experimental Protocols
General Procedure for the Trifluoromethylation of an Aldehyde using Ruppert's Reagent
This protocol describes a standard procedure for the trifluoromethylation of an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Ruppert's Reagent (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1 M, 0.1 equiv) as the initiator
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Aqueous HCl (e.g., 1 M) for workup
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution to the stirred mixture.
-
Add Ruppert's reagent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol, which can be further purified by column chromatography.
The Quest for Alternative Reagents: The Case of this compound
The development of new and improved trifluoromethylating agents is an active area of research. Ideally, new reagents would offer advantages in terms of cost, safety, stability, or reactivity. However, the identification of suitable candidates is challenging.
A survey of the scientific literature reveals that this compound is not utilized as a direct trifluoromethylating agent. Its documented applications are primarily as a precursor in the synthesis of other fluorinated molecules, such as refrigerants and polymers.[1] For instance, it can undergo reactions like substitution, addition, and polymerization, but these do not typically involve the transfer of a trifluoromethyl group to a substrate in the manner of Ruppert's reagent.[1]
Conclusion
Ruppert's reagent remains a highly effective and reliable choice for the nucleophilic trifluoromethylation of a broad range of substrates, particularly carbonyls and imines. Its well-understood mechanism and extensive documentation in the scientific literature make it an invaluable tool for researchers in drug discovery and materials science.
While the search for new trifluoromethylating agents is ongoing, not all trifluoromethyl-containing compounds are suitable for this purpose. The case of this compound illustrates that a specific combination of reactivity and stability is required for a compound to function as an effective trifluoromethylating agent. As of now, Ruppert's reagent continues to be a benchmark against which the performance of any new nucleophilic trifluoromethylating agent will be measured.
References
- 1. Buy (Z)-1-chloro-3,3,3-trifluoropropene [smolecule.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
The Trifluoromethyl Group in Synthesis: A Comparative Guide to Cost-Effective Reagents
The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of trifluoromethylated compounds is often hampered by the high cost and hazardous nature of many trifluoromethylating agents. This guide provides a comparative analysis of various reagents, with a focus on cost-effectiveness, to aid researchers in selecting the optimal strategy for their synthetic needs.
Initially, this guide sought to evaluate the cost-effectiveness of 1,1,2-Trichloro-3,3,3-trifluoropropene (CAS 431-52-7) in synthesis. However, a comprehensive review of the scientific literature indicates that this compound is primarily used as an intermediate in the production of other fluorinated compounds, such as cis-unsaturated chlorofluorocarbons, rather than as a direct trifluoromethylating agent in fine chemical and pharmaceutical synthesis. Its price is also highly variable, suggesting a distinction between bulk industrial pricing and laboratory-grade costs.
Therefore, this guide pivots to a broader comparison of more commonly employed and cost-effective trifluoromethylating agents. We will focus on Trifluoroacetic Acid (TFA) as an inexpensive and abundant CF3 source and compare its performance and cost with established reagents like Togni's reagents, the Ruppert-Prakash reagent, and the Langlois reagent.
Comparative Analysis of Trifluoromethylating Agents
Trifluoromethylating agents can be broadly classified by their mode of action: nucleophilic, electrophilic, and radical. The choice of reagent is highly dependent on the substrate and the desired transformation.
| Reagent/Method | Type | Approx. Cost (per kg) | Advantages | Limitations |
| Trifluoroacetic Acid (TFA) | Radical Precursor | ~$50 | Extremely low cost, readily available, produces non-toxic byproducts. | Requires activation (e.g., photoredox, electrochemical) due to high oxidation potential; often requires harsh conditions or specific catalysts. |
| Togni's Reagents | Electrophilic | High (Varies by specific reagent) | Bench-stable solids, broad substrate scope, effective for heteroatom trifluoromethylation. | Generally more expensive than other classes of reagents; some have explosive properties. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | High | Highly versatile for carbonyls and imines, mild reaction conditions. | Requires a fluoride source for activation. |
| Langlois Reagent (CF3SO2Na) | Radical Precursor | ~$18,000 | Bench-stable solid, versatile for electron-rich aromatics and heterocycles. | Requires an oxidant (e.g., t-butyl hydroperoxide). |
Performance Data: Trifluoromethylation of Heterocycles
Direct comparison of different reagents on the same substrate under optimized conditions is challenging to find in the literature. However, we can compile representative examples to illustrate their application in the trifluoromethylation of indoles, a common heterocyclic motif in pharmaceuticals.
| Substrate | Reagent | Conditions | Yield | Reference |
| 2-Alkynylanilines (to form 2-CF3-indoles) | Fluoroform-derived CuCF3 | Domino trifluoromethylation/cyclization | Good to excellent | |
| (Hetero)arenes | Trifluoroacetic Acid (TFA) | Electrophotochemical, catalyst- and oxidant-free, RT | Moderate to good | |
| (Hetero)arenes | Trifluoroacetic Acid (TFA) | Photocatalytic (Ru(bpy)3Cl2), diaryl sulfoxide, blue LED, RT | Good | |
| Indole Derivatives | Togni's Reagent | Catalyst-free | Good | |
| Indoles | Langlois Reagent | t-BuOOH | Moderate to good |
Experimental Protocols
Below are representative experimental protocols for the trifluoromethylation of aromatic/heteroaromatic compounds using the discussed reagents.
Protocol 1: Photocatalytic C-H Trifluoromethylation of (Hetero)arenes using Trifluoroacetic Acid
This protocol is a general representation based on modern photocatalytic methods.
Materials:
-
(Hetero)arene substrate (0.5 mmol)
-
Trifluoroacetic Acid (TFA) (1.0 mmol)
-
Diaryl sulfoxide (e.g., diphenyl sulfoxide) (1.0 mmol)
-
Ru(bpy)3Cl2 (photocatalyst) (0.005 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Nitrogen or Argon atmosphere
A Spectroscopic Showdown: Distinguishing the Isomers of 1,1,2-Trichloro-3,3,3-trifluoropropene
A detailed comparative guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of the (E) and (Z) isomers of 1,1,2-trichloro-3,3,3-trifluoropropene.
Isomers at a Glance: (E) vs. (Z)
The isomers of this compound arise from the restricted rotation around the carbon-carbon double bond. The (E) isomer (trans) has the chlorine atom on the second carbon and the chlorine atom on the first carbon on opposite sides of the double bond, while the (Z) isomer (cis) has them on the same side. This seemingly subtle difference in spatial arrangement gives rise to distinct spectroscopic fingerprints.
Predicted Spectroscopic Data Comparison
The following tables summarize the anticipated differences in the key spectroscopic data for the (E) and (Z) isomers of this compound. These predictions are based on established trends for similar halogenated and trifluoromethyl-substituted alkenes.
Table 1: Predicted ¹⁹F and ¹³C NMR Spectral Data
| Spectroscopic Parameter | (E)-1,1,2-Trichloro-3,3,3-trifluoropropene | (Z)-1,1,2-Trichloro-3,3,3-trifluoropropene | Rationale for Differentiation |
| ¹⁹F NMR Chemical Shift (δ) | Expected to be at a relatively higher field (less deshielded) | Expected to be at a relatively lower field (more deshielded) | The spatial proximity of the bulky chlorine atoms in the (Z) isomer can influence the electronic environment of the CF₃ group, leading to a downfield shift. |
| ¹³C NMR Chemical Shift (δ) of C=C | Distinct chemical shifts for the two olefinic carbons. | Distinct chemical shifts for the two olefinic carbons, likely differing from the (E) isomer. | The different steric and electronic environments in the two isomers will result in unique chemical shifts for the double-bonded carbons. |
| ¹³C NMR Chemical Shift (δ) of CF₃ | Characteristic quartet due to ¹J(C-F) coupling. | Characteristic quartet due to ¹J(C-F) coupling, with a potentially different chemical shift compared to the (E) isomer. | The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms. The chemical shift may vary slightly between isomers. |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | (E)-1,1,2-Trichloro-3,3,3-trifluoropropene | (Z)-1,1,2-Trichloro-3,3,3-trifluoropropene | Rationale for Differentiation |
| C=C Stretch | Expected in the range of 1600-1680 cm⁻¹ | Expected in the same range, but potentially at a slightly different wavenumber and with a different intensity. | The symmetry of the molecule influences the dipole moment change during the C=C stretch. The less symmetric (Z) isomer may exhibit a stronger IR absorption for this vibration. |
| C-F Stretches | Strong absorptions typically in the 1100-1300 cm⁻¹ region. | Strong absorptions in the same region, with potential minor shifts in wavenumber. | The C-F stretching frequencies are characteristic and will be prominent in both isomers. |
| C-Cl Stretches | Absorptions typically in the 600-800 cm⁻¹ region. | Absorptions in the same region, with potential differences in the number and position of bands. | The different spatial arrangements of the chlorine atoms will lead to distinct vibrational modes and corresponding IR absorption bands. |
Table 3: Predicted Mass Spectrometry (MS) Data
| Fragmentation Pathway | (E)-1,1,2-Trichloro-3,3,3-trifluoropropene | (Z)-1,1,2-Trichloro-3,3,3-trifluoropropene | Rationale for Differentiation |
| Molecular Ion (M⁺) | A distinct molecular ion peak with a characteristic isotopic cluster due to the three chlorine atoms. | Identical molecular ion peak and isotopic pattern as the (E) isomer. | As isomers, they have the same molecular weight and elemental composition. |
| Loss of Cl radical ([M-Cl]⁺) | A prominent fragment resulting from the loss of a chlorine atom. | A prominent fragment with the same m/z as the (E) isomer. | This is a common fragmentation pathway for chlorinated compounds. |
| Loss of CF₃ radical ([M-CF₃]⁺) | A significant fragment corresponding to the loss of the trifluoromethyl group. | A significant fragment with the same m/z as the (E) isomer. | Cleavage of the C-CF₃ bond is another likely fragmentation pathway. |
| Relative Abundances of Fragments | The relative intensities of the fragment ions may differ. | The relative intensities of the fragment ions may differ from the (E) isomer. | The stereochemistry can influence the stability of the resulting fragment ions, leading to variations in their relative abundances, which can be a key differentiator. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
¹⁹F NMR Spectroscopy:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Typical parameters: 400 MHz or higher spectrometer, pulse angle of 30-45°, relaxation delay of 2-5 seconds.
-
Use a common fluorine reference standard, such as CFCl₃ (δ = 0 ppm), for chemical shift referencing.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters: 100 MHz or higher spectrometer, pulse angle of 45-90°, relaxation delay of 2-5 seconds.
-
A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and analyzed in a liquid cell.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the region from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or the pure solvent to be subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and all significant fragment ions.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and differentiation of the (E) and (Z) isomers of this compound.
Caption: Logical workflow for the synthesis, separation, spectroscopic analysis, and structural elucidation of the (E) and (Z) isomers of this compound.
The Efficiency of 1,1,2-Trichloro-3,3,3-trifluoropropene in Arene Trifluoromethylation: A Comparative Guide to Established Alternatives
A comprehensive review of scientific literature did not yield specific data or established protocols for the use of 1,1,2-trichloro-3,3,3-trifluoropropene as a reagent for the trifluoromethylation of arenes. Researchers and professionals in drug development seeking to incorporate the vital trifluoromethyl (CF3) group into aromatic systems have a variety of well-documented and efficient alternative reagents at their disposal. This guide provides an objective comparison of the performance of these established methods, supported by experimental data, to aid in the selection of the most suitable approach for a given synthetic challenge. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a crucial modification in medicinal chemistry and materials science.[1]
Comparison of Leading Trifluoromethylating Agents
The selection of a trifluoromethylating agent is contingent on the substrate, desired reaction conditions, and scalability. The most prominent reagents can be categorized into electrophilic, nucleophilic, and radical sources of the CF3 group. Below is a comparative overview of their performance in the trifluoromethylation of arenes and related compounds.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagents I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[1] | Can be more expensive than other options.[1] |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles.[1] | May require harsher conditions; some derivatives are less stable.[1] |
| Sulfoximine Salts | Shibata Reagent | β-ketoesters | Shelf-stable and commercially available.[1] | Less extensively studied compared to Togni and Umemoto reagents.[1] |
| Radical Precursors | Langlois Reagent (CF3SO2Na) | Arenes, heteroarenes | Inexpensive, suitable for radical C-H functionalization.[1][2] | Often requires an initiator (e.g., tBuOOH, persulfate).[1][2] |
| Nucleophilic Sources | Ruppert-Prakash Reagent (TMSCF3) | Carbonyl compounds, aryl halides (with metal catalysis) | Widely used for nucleophilic introduction of the CF3 group.[1] | Requires an activator (e.g., fluoride source).[1] |
| Photoredox Catalysis | Various CF3 sources (e.g., TfCl, CF3I) | Arenes, heteroarenes | Mild reaction conditions (room temperature, visible light), high functional group tolerance.[3][4][5] | Requires a photocatalyst (e.g., Ru or Ir complexes).[5][6] |
Performance Data: Trifluoromethylation of Arenes and Heteroarenes
The following table summarizes representative yields for the trifluoromethylation of various aromatic substrates using different established methods. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| Photoredox Catalysis (TfCl, Ru(phen)3Cl2) | Benzene | Trifluoromethylbenzene | 88 | [3] |
| Photoredox Catalysis (TfCl, Ru(phen)3Cl2) | Anisole | 4-Trifluoromethylanisole | 84 (ortho/para mixture) | [3] |
| Photoredox Catalysis (TfCl, Ru(phen)3Cl2) | Thiazole | 2-Trifluoromethylthiazole | 70 | [3] |
| Radical (Langlois Reagent, tBuOOH) | 4-tert-butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | Not specified, but effective | [1] |
| Copper-Mediated (TMSCF3, Cu(I)) | 4-methoxyphenylboronic acid | 4-methoxy-1-(trifluoromethyl)benzene | Not specified, but effective | [5] |
| Umemoto Reagent (with Co(III) photocatalyst) | Benzene | Trifluoromethylbenzene | 18 | [7] |
| Umemoto Reagent (with Co(III) photocatalyst) | Pyrrole | 2-Trifluoromethylpyrrole | >95 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these trifluoromethylation reactions. Below are representative experimental protocols for some of the key methods discussed.
Photoredox-Catalyzed Trifluoromethylation of Arenes
This method provides a mild and operationally simple approach for the direct trifluoromethylation of unactivated arenes and heteroarenes through a radical-mediated mechanism.[5]
Reaction Setup:
-
An oven-dried vial is charged with the photocatalyst (e.g., Ru(bpy)3Cl2, 1-2 mol%), dry K2HPO4 (3 equivalents), and the arene or heteroarene substrate (1 equivalent).[4]
-
Anhydrous acetonitrile is added as the solvent (typically to a concentration of 0.125 M).[4]
-
The vial is sealed and the mixture is degassed by alternating vacuum evacuation and backfilling with an inert gas (e.g., argon) at low temperature (-78 °C).[4]
Reagent Addition:
-
The trifluoromethyl source, such as triflyl chloride (TfCl, 1-4 equivalents), is added to the reaction mixture.[4]
Irradiation:
-
The reaction mixture is stirred at room temperature while being irradiated with a visible light source, such as a standard 26W compact fluorescent lamp, for approximately 24 hours.[4]
Workup and Purification:
-
After the reaction is complete, the mixture is purified by column chromatography to isolate the desired trifluoromethylated product.[4]
Caption: General workflow for photoredox-catalyzed arene trifluoromethylation.
Radical Trifluoromethylation using Langlois Reagent
This protocol describes the direct C-H trifluoromethylation of an arene using sodium triflinate (Langlois' reagent).[1]
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in dichloromethane (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[1]
-
Add tert-butyl hydroperoxide (5.0 mmol) to the vigorously stirred mixture.[1]
-
Stir the reaction at room temperature for 12-24 hours.[1]
-
Upon completion, the reaction is worked up by separating the organic layer, washing with water, drying, and concentrating. The crude product is then purified by chromatography.
Caption: Workflow for radical trifluoromethylation using Langlois reagent.
Reaction Mechanism Overview: Photoredox Catalysis
The photoredox-catalyzed trifluoromethylation of arenes proceeds through a radical mechanism, as illustrated below.
Caption: Simplified catalytic cycle for photoredox arene trifluoromethylation.[4]
The cycle is initiated by the excitation of the photocatalyst with visible light. The excited state photocatalyst then engages in a single-electron transfer (SET) with the trifluoromethyl source to generate a trifluoromethyl radical. This radical adds to the arene, and a subsequent oxidation and deprotonation yields the final product and regenerates the photocatalyst.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst-free direct C–H trifluoromethylation of arenes in water–acetonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]
- 7. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,1,2-Trichloro-3,3,3-trifluoropropene and Other Key Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate key physicochemical and pharmacological properties. This guide provides a comprehensive benchmark of 1,1,2-Trichloro-3,3,3-trifluoropropene against other widely used fluorinated building blocks, including those bearing the trifluoromethyl (CF₃), difluoromethyl (CHF₂), and trifluoromethoxy (OCF₃) moieties. The following sections present a detailed comparison of their physicochemical properties, reactivity, and application in organic synthesis, supported by experimental data and protocols to inform your research and development endeavors.
Physicochemical Properties: A Comparative Overview
The selection of a fluorinated building block is often guided by its intrinsic physicochemical properties, which can significantly influence the characteristics of the final molecule. The following table summarizes key properties of this compound and representative examples of other common fluorinated building blocks.
| Property | This compound | Trifluoromethylbenzene | (Difluoromethyl)benzene | (Trifluoromethoxy)benzene |
| CAS Number | 431-52-7[1][2][3] | 98-08-8 | 456-47-3 | 456-55-3 |
| Molecular Formula | C₃Cl₃F₃[1][2][3] | C₇H₅F₃ | C₇H₆F₂ | C₇H₅F₃O |
| Molecular Weight ( g/mol ) | 199.39[1][3] | 146.11 | 128.11 | 162.11 |
| Boiling Point (°C) | 88[4] | 102 | 114-115 | 101-102 |
| Melting Point (°C) | -114[4] | -29 | N/A | -56 |
| Density (g/mL) | 1.617[4] | 1.19 | 1.13 | 1.25 |
Performance in Synthetic Applications: A Head-to-Head Comparison
The utility of a fluorinated building block is ultimately determined by its performance in chemical transformations. This section provides a comparative analysis of the reactivity and efficiency of this compound and other building blocks in key synthetic reactions.
Trifluoromethylation Reactions
The introduction of a trifluoromethyl group is a widely employed strategy in medicinal chemistry. The following table compares the performance of different trifluoromethylating agents in the trifluoromethylation of indole, a common heterocyclic scaffold in pharmaceuticals.
| Reagent/Building Block | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Data not available in comparative studies | N/A | N/A | |
| Sodium Triflinate (Langlois' Reagent) | CuSO₄ (10 mol%), tBuOOH, KF, DMA, 85 °C, 1 h | 2-(Trifluoromethyl)-3-methylindole | 86 | [5] |
| Umemoto's Reagent | [Rh(cod)Cl]₂, AgBF₄, 1,4-dioxane, 80 °C, 12 h | 2-(Trifluoromethyl)indole | 75 | |
| Togni's Reagent | CuI (10 mol%), 1,10-phenanthroline, DMF, 60 °C, 24 h | 2-(Trifluoromethyl)indole | 82 |
Experimental Protocol: Trifluoromethylation of 3-Methyl-1H-indole using Sodium Triflinate
This protocol details a common method for the trifluoromethylation of an indole derivative.
Materials:
-
3-Methyl-1H-indole
-
Sodium triflinate (CF₃SO₂Na)
-
Copper(II) sulfate (CuSO₄)
-
tert-Butyl hydroperoxide (tBuOOH, 70% in water)
-
Potassium fluoride (KF)
-
Dimethylacetamide (DMA)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add 3-methyl-1H-indole (0.5 mmol), sodium triflinate (1.5 mmol), copper(II) sulfate (10 mol %), and potassium fluoride (50 mol %).
-
Add dimethylacetamide (3.0 mL) to the vessel.
-
Under an argon atmosphere, add tert-butyl hydroperoxide (2.5 mmol).
-
Heat the reaction mixture to 85 °C and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(trifluoromethyl)-3-methylindole.[5]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: Major classes of fluorinated building blocks.
Caption: General workflow for synthetic application.
Caption: Key components of a fluorination reaction.
Conclusion
This guide provides a comparative snapshot of this compound and other prominent fluorinated building blocks. While direct comparative performance data for this compound is limited in the current literature, its structural features suggest potential as a valuable precursor in fluorination chemistry. The choice of a fluorinated building block will ultimately depend on the specific synthetic target, desired physicochemical properties, and reaction conditions. Further experimental investigation is encouraged to fully elucidate the comparative performance of these important synthetic tools.
References
Safety Operating Guide
Safe Disposal of 1,1,2-Trichloro-3,3,3-trifluoropropene: A Guide for Laboratory Professionals
Effective management and disposal of 1,1,2-Trichloro-3,3,3-trifluoropropene are critical for ensuring laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this halogenated solvent. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. This substance is toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation. It is also suspected of causing genetic defects and cancer. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following should be worn at all times when handling this chemical:
-
Gloves: Nitrile rubber gloves are a minimum requirement.[2] For tasks with a higher risk of splashing, consider double gloving or using more resistant gloves like Viton.[2]
-
Eye Protection: Chemical splash goggles that are ANSI-approved are essential.[2] A face shield should be used in conjunction with goggles when transferring larger quantities.[2]
-
Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are required.[2] For larger scale operations, a chemical-resistant apron is recommended.[2]
Waste Collection and Storage
Proper segregation and storage of this compound waste are crucial to prevent dangerous chemical reactions and ensure cost-effective disposal. Halogenated solvents are significantly more expensive to dispose of than non-halogenated solvents.[3][4][5]
Collection Procedures:
-
Designated Waste Container: Collect waste this compound in a designated, compatible container. Polyethylene or glass containers are generally suitable.[2][3] Avoid using metal cans, as halogenated solvents can degrade and form acids that corrode the metal.[2]
-
Segregation is Key:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[3][6] Do not use abbreviations.[6] The label should be affixed as soon as the first drop of waste is added.[3][6]
-
Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the release of harmful vapors.[1][3][6]
Storage Guidelines:
-
Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2]
-
A designated and labeled satellite accumulation area (SAA) within the laboratory is the appropriate storage location.[3]
-
Ensure the storage area is secure and only accessible to authorized personnel.[1]
-
Secondary containment, such as a plastic tub, should be used to capture any potential leaks.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected spill cleanup materials must be disposed of as hazardous waste.
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.[2][4][5] This is illegal and environmentally harmful.
The final disposal of this chemical must be handled by a licensed hazardous waste disposal company.[1][7][8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.[3]
Steps for Final Disposal:
-
Request Pickup: Once your waste container is approximately three-quarters full, contact your institution's EHS office to request a waste pickup.[3]
-
Documentation: Complete all necessary hazardous waste tags and documentation as required by your institution and local regulations.[3]
-
Professional Disposal: The EHS department will then arrange for the collected waste to be transported to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[5] These facilities typically use high-temperature incineration to destroy halogenated organic compounds.[9]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number | UN2810 | [1] |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. (1,1,2-Trichloro-3,3,3-trifluoro-1-propene) | [1] |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
| Storage Temperature | Store in a cool place. | [1] |
| Maximum Laboratory Accumulation | A maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory (Satellite Accumulation Area). | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. airgas.com [airgas.com]
- 8. airgas.com [airgas.com]
- 9. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 1,1,2-Trichloro-3,3,3-trifluoropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1,1,2-Trichloro-3,3,3-trifluoropropene (CAS No. 431-52-7). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
I. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its safe handling and storage.
| Property | Value |
| Molecular Formula | C₃Cl₃F₃ |
| Molecular Weight | 199.39 g/mol [1] |
| Physical State | Liquid[2][3] |
| Appearance | Colorless[2] |
| Boiling Point | 88 °C / 190.4 °F[2][4] |
| Melting Point | -114 °C / -173.2 °F[2][4] |
| Density | 1.617 g/cm³[4] |
| Refractive Index | 1.406[4] |
II. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specifications |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] This includes a lab coat and, if necessary, impervious clothing.[5] |
| Hand Protection | Wear suitable chemical-resistant gloves.[2][6] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[2] However, if exposure limits are exceeded or symptoms of irritation occur, a full-face respirator should be used.[5] |
III. Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
1. Preparation and Precautionary Measures:
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Verify that all containers are properly labeled and stored in a tightly closed, dry, and cool environment.[2]
-
Keep the substance away from heat and sources of ignition.[2]
2. Handling the Chemical:
-
Wash hands thoroughly after handling.[2]
-
Avoid breathing mist, vapors, or spray.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Use only non-sparking tools to prevent fire caused by electrostatic discharge.[5]
3. Storage:
-
Store in a well-ventilated place with the container tightly closed.[2]
-
The storage area should be locked to be accessible only to authorized personnel.[2]
IV. Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, national, and international regulations.[7]
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS) and Institutional Guidelines: Before initiating disposal, review the SDS for any specific disposal instructions. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on approved disposal methods.
-
Container Management: Do not attempt to clean or reuse empty containers as they may retain product residue.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.
-
Approved Waste Disposal: Dispose of the contents and container at an approved waste disposal plant.[2]
V. Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
1. Eye Contact:
-
Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[2]
-
Seek immediate medical advice.[2]
2. Skin Contact:
-
Wash off immediately with plenty of soap and water for at least 15 minutes.[2]
-
Remove contaminated clothing and wash it before reuse.[2]
-
If you feel unwell, call a poison center or doctor.[2]
3. Inhalation:
-
Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
If the victim is not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the substance was ingested or inhaled.[2]
-
Call a poison center or doctor.[2]
4. Ingestion:
-
Do NOT induce vomiting.[2]
-
Rinse the mouth with water.[2]
-
Call a physician or poison control center immediately.[2]
5. Spills:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Soak up the spill with inert absorbent material and place it in a suitable, closed container for disposal.[2][6]
6. Fire:
-
In case of fire, use extinguishing measures that are appropriate for the surrounding environment.[6]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
-
Thermal decomposition can release irritating gases and vapors.[2][6]
VI. Visualized Workflows
The following diagrams illustrate the logical flow for handling and emergency procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for incidents involving the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
